SPX-101
Description
Properties
CAS No. |
2219362-20-4 |
|---|---|
Molecular Formula |
C53H90N14O16 |
Molecular Weight |
1179.385 |
IUPAC Name |
D-Ala-D-Ala-Leu-Pro-Ile-Pro-Leu-Asp-Gln-Thr-D-Ala-D-Ala-NH2 |
InChI |
InChI=1S/C53H90N14O16/c1-12-26(6)40(64-50(80)37-16-13-19-66(37)52(82)35(22-25(4)5)63-45(75)30(10)58-43(73)27(7)54)53(83)67-20-14-15-36(67)49(79)62-33(21-24(2)3)47(77)61-34(23-39(70)71)48(78)60-32(17-18-38(55)69)46(76)65-41(31(11)68)51(81)59-29(9)44(74)57-28(8)42(56)72/h24-37,40-41,68H,12-23,54H2,1-11H3,(H2,55,69)(H2,56,72)(H,57,74)(H,58,73)(H,59,81)(H,60,78)(H,61,77)(H,62,79)(H,63,75)(H,64,80)(H,65,76)(H,70,71)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,40-,41-/m0/s1 |
InChI Key |
GHHZWRGZMXHMIQ-DZLDEHGNSA-N |
SMILES |
O=C(N[C@H](C)C(N[C@@H](CC(C)C)C(N1[C@@H](CCC1)C(N[C@@H]([C@@H](C)CC)C(N2[C@@H](CCC2)C(N[C@@H](CC(C)C)C(N[C@@H](CC(O)=O)C(N[C@@H](CCC(N)=O)C(N[C@@H]([C@H](O)C)C(N[C@H](C)C(N[C@H](C)C(N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SPX-101; SPX 101; SPX101 |
Origin of Product |
United States |
Foundational & Exploratory
SPX-101: A Novel Peptide Modulator of the Epithelial Sodium Channel (ENaC) for the Treatment of Cystic Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SPX-101 is an investigational peptide therapeutic designed to address the underlying pathophysiology of cystic fibrosis (CF) by targeting the epithelial sodium channel (ENaC). In CF, hyperactivation of ENaC contributes to airway surface liquid depletion, leading to dehydrated mucus, impaired mucociliary clearance, and chronic lung infections.[1][2] Unlike traditional ENaC inhibitors that act as channel blockers, this compound employs a novel mechanism of action by promoting the internalization of ENaC from the cell surface, thereby reducing the number of active channels.[3][4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental methodologies.
Introduction: The Role of ENaC in Cystic Fibrosis Pathophysiology
Cystic fibrosis is a genetic disorder characterized by defects in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. In the airways, CFTR dysfunction, coupled with the hyperactivation of the epithelial sodium channel (ENaC), leads to an imbalance in ion and fluid transport.[1][2] This results in the depletion of the airway surface liquid (ASL) layer, causing mucus to become thick and sticky. The compromised mucociliary clearance predisposes individuals with CF to chronic bacterial infections, inflammation, and progressive lung damage.
ENaC, a key regulator of sodium absorption in the airways, has long been a therapeutic target in CF.[6] However, the development of effective and safe ENaC inhibitors has been challenging, with many early candidates demonstrating limited efficacy or dose-limiting side effects such as hyperkalemia.[3][7]
This compound: A Novel Approach to ENaC Inhibition
This compound is a synthetic peptide derived from the N-terminus of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein.[1][3] SPLUNC1 is a naturally occurring protein in the lungs that regulates ENaC activity. This compound mimics the ENaC-inhibitory domain of SPLUNC1, offering a novel mechanism for reducing ENaC activity.[1][3]
Mechanism of Action: Promoting ENaC Internalization
Unlike small molecule inhibitors that directly block the ENaC pore, this compound selectively binds to ENaC and promotes the internalization of the α, β, and γ subunits of the channel.[3][4][5] This removal of ENaC from the apical membrane of airway epithelial cells leads to a durable reduction in the number of active channels, thereby decreasing sodium and water absorption and helping to rehydrate the airway surface.[3][4][5]
Preclinical Data
The efficacy of this compound has been evaluated in a series of in vitro and in vivo preclinical models of cystic fibrosis.
In Vitro Studies
In primary human bronchial epithelial cells (HBECs) from both healthy and CF donors, this compound demonstrated a dose-dependent increase in ASL height.[8] The half-maximal effective concentration for this effect was 261 nM.[8] Furthermore, treatment with this compound led to a significant reduction in the amiloride-sensitive current, a measure of ENaC activity. Specifically, this compound inhibited the amiloride-sensitive current by 75% in healthy donor HBECs and 61% in CF donor HBECs.[8]
| In Vitro Efficacy of this compound | |
| Parameter | Result |
| ASL Height Increase (EC50) | 261 nM[8] |
| Amiloride-Sensitive Current Inhibition (Healthy Donor HBECs) | 75%[8] |
| Amiloride-Sensitive Current Inhibition (CF Donor HBECs) | 61%[8] |
In Vivo Animal Models
The β-ENaC transgenic mouse overexpresses the β-subunit of ENaC in the airways, leading to a CF-like lung phenotype characterized by airway mucus obstruction and inflammation.[9][10][11] In this model, once-daily intranasal administration of this compound resulted in a dose-dependent increase in survival.[8]
| Survival of β-ENaC Transgenic Mice with this compound Treatment | |
| This compound Dose (once-daily) | Survival Rate |
| 0.18 mg/kg | 58%[8] |
| 0.90 mg/kg | 79%[8] |
| 1.8 mg/kg | 92%[8] |
In a sheep model where CF-like conditions were induced by a CFTR inhibitor, this compound demonstrated a dose-dependent and durable restoration of tracheal mucus velocity (TMV), a measure of mucociliary clearance.[5] The effects of this compound were observed to be more sustained than those of the traditional ENaC blocker, amiloride (B1667095).[6]
Clinical Development
This compound has been evaluated in Phase 1 and Phase 2 clinical trials.
Phase 1 Studies
Phase 1 trials in healthy volunteers and adults with CF demonstrated that inhaled this compound was well-tolerated with little to no systemic exposure.[3] Importantly, no dose-limiting hyperkalemia was observed, a significant concern with previous ENaC inhibitors.[3] The studies evaluated single doses ranging from 20 to 240 mg and multiple doses from 10 to 120 mg twice daily for up to 14 days.[3]
Phase 2 HOPE-1 Trial
The HOPE-1 (Hydration for Optimal Pulmonary Effectiveness) trial (NCT03229252) was a randomized, double-blind, placebo-controlled, 28-day Phase 2 study evaluating the efficacy and safety of this compound in adults with CF, independent of their CFTR mutation.[12][13]
| HOPE-1 (NCT03229252) Phase 2 Trial Results | |
| Endpoint | Result |
| Primary Efficacy Endpoint | |
| Absolute change from baseline in ppFEV1 at Day 28 (High Dose vs. Placebo) | +5.2% (p=0.054)[12] |
| Subgroup Analysis | |
| Absolute change from baseline in ppFEV1 at Day 28 (High Dose vs. Placebo) in patients with baseline ppFEV1 > 55% | +8.3% (p=0.048)[12] |
| Safety and Tolerability | |
| Most Common Adverse Events | Cough and sputum production[12] |
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound, based on published methods.
ENaC Internalization Assay
Methodology: Primary human bronchial epithelial cells are treated with this compound, amiloride (as a negative control), or a control peptide. Following treatment, cell surface proteins are labeled with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-biotin). The cells are then lysed, and the biotinylated proteins are isolated using streptavidin-conjugated beads. The amount of ENaC subunits (α, β, and γ) in the surface protein fraction is then quantified by Western blot analysis.[5]
Measurement of Amiloride-Sensitive Current
Methodology: Primary HBECs are cultured on permeable supports and mounted in an Ussing chamber. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured. The amiloride-sensitive current, which represents ENaC-mediated sodium transport, is determined by the change in Isc following the addition of amiloride to the apical chamber. The effect of this compound is assessed by treating the cells with the peptide prior to the addition of amiloride.
β-ENaC Transgenic Mouse Survival Study
Methodology: β-ENaC transgenic mice, which exhibit a severe CF-like lung disease phenotype, are treated with once-daily intranasal instillations of this compound or a vehicle control.[8] Survival is monitored daily over a defined study period (e.g., 14 days).[8]
Ovine Model of Tracheal Mucus Velocity
Methodology: A baseline measurement of tracheal mucus velocity (TMV) is obtained in sheep. A CFTR inhibitor is then administered to mimic the airway dehydration seen in CF. Following this, the animals are treated with nebulized this compound, amiloride, or a saline control. TMV is then measured at regular intervals (e.g., hourly) for up to 8 hours to assess the magnitude and duration of the treatment effect.[5]
Conclusion
This compound represents a promising and differentiated approach to the treatment of cystic fibrosis. Its novel mechanism of action, which involves the internalization of ENaC rather than direct channel blockade, has demonstrated significant preclinical efficacy in restoring airway surface liquid and improving mucociliary clearance. Clinical data from Phase 1 and 2 trials have shown that this compound is well-tolerated and has the potential to improve lung function in individuals with CF, irrespective of their underlying CFTR mutation. Further clinical development will be crucial to fully elucidate the therapeutic potential of this innovative peptide therapeutic.
References
- 1. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. First clinical trials of novel ENaC targeting therapy, this compound, in healthy volunteers and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 006438 - βENaC-Tg Strain Details [jax.org]
- 8. atsjournals.org [atsjournals.org]
- 9. The ENaC-overexpressing mouse as a model of cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lung disease phenotypes caused by overexpression of combinations of α-, β-, and γ-subunits of the epithelial sodium channel in mouse airways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spyryx this compound Phase 2 HOPE-1 Trial Shows Improvement in Lung Function in Patients with Cystic Fibrosis via Novel Modulation of ENaC - BioSpace [biospace.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
SPX-101: A SPLUNC1 Mimetic for the Treatment of Cystic Fibrosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of SPX-101, a peptide mimetic of the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) protein, for the research and development of cystic fibrosis (CF) therapeutics. This compound represents a novel approach to treating CF by targeting the hyperactivation of the epithelial sodium channel (ENaC), a key contributor to the dehydration of the airway surface liquid (ASL) characteristic of the disease. By mimicking the natural regulatory function of SPLUNC1, this compound offers a mutation-agnostic therapeutic strategy with the potential to benefit all individuals with CF.
Core Pathophysiology and the Role of SPLUNC1
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to dysfunctional CFTR protein.[1][2] This dysfunction, coupled with the hyperactivation of ENaC, results in excessive sodium and water absorption from the airway surface.[1][3] The ensuing dehydration of the ASL impairs mucociliary clearance, leading to mucus obstruction, chronic bacterial infections, and progressive lung damage.[1][3]
SPLUNC1 is a secreted protein abundant in the normal respiratory epithelium that plays a crucial role in host defense and ASL volume regulation.[4][5] It acts as a natural inhibitor of ENaC, promoting its internalization from the cell surface to reduce sodium absorption.[6][7] However, in the acidic environment of the CF airway, SPLUNC1's ability to regulate ENaC is compromised.[6][8] Furthermore, SPLUNC1 protein expression is significantly reduced in the sputum of individuals with CF and is rapidly degraded by proteases present in the CF lung.[9]
This compound: A Novel SPLUNC1 Mimetic
This compound is a synthetic peptide designed to mimic the S18 binding site of SPLUNC1, the domain responsible for ENaC regulation.[10] This allows this compound to replicate the natural function of SPLUNC1 by binding to ENaC and promoting its internalization, thereby reducing the density of active channels on the cell surface.[1][2][10] This mechanism of action leads to a durable reduction in sodium absorption and subsequent rehydration of the ASL, restoring mucociliary clearance.[1][10] A key advantage of this compound is its stability in the protease-rich environment of the CF airway and its efficacy at the acidic pH characteristic of CF lung disease.[8][9]
Quantitative Preclinical Efficacy Data
The preclinical development of this compound has yielded significant quantitative data supporting its therapeutic potential. These findings from in vitro and in vivo models are summarized below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | Treatment | Result | Reference |
| ENaC Internalization | Primary Human Bronchial Epithelial Cells (CF and non-CF) | This compound | Promotes internalization of α, β, and γ-ENaC subunits | [1][11] |
| Amiloride-Sensitive Current | Primary Human Bronchial Epithelial Cells | This compound | Up to 75% reduction 2 hours after administration | [11] |
| Airway Surface Liquid Height | Cystic Fibrosis Human Bronchial Epithelial Cells | This compound | Dose-dependent increase | [11] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Treatment | Result | Reference |
| Survival | βENaC-Transgenic Mice | Once-daily inhaled this compound (14 days) | >90% survival | [1][10] |
| Mucus Transport | βENaC-Transgenic Mice | This compound | Increased mucus transport | [1][11] |
| Tracheal Mucus Velocity | Ovine Model of CF | Single dose of this compound | Dose-dependent restoration | [6][10] |
| Duration of Action (Tracheal Mucus Velocity) | Ovine Model of CF | Single dose of this compound | Effects persisted for at least 8 hours | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
ENaC Internalization Assay
Objective: To determine the effect of this compound on the surface expression of ENaC subunits in primary human bronchial epithelial cells.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells from healthy and CF donors are cultured on permeable supports to form differentiated, polarized monolayers.
-
Treatment: Cells are treated with this compound, a control peptide, or amiloride (B1667095) at specified concentrations and for various durations.
-
Surface Biotinylation: The apical surface of the cells is incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.
-
Cell Lysis: Cells are lysed, and the total protein concentration is determined.
-
Streptavidin Pulldown: An aliquot of the cell lysate is incubated with streptavidin-coated beads to capture biotinylated (surface) proteins.
-
Western Blot Analysis: The captured proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies specific for the α, β, and γ subunits of ENaC to detect the amount of each subunit present on the cell surface. Total ENaC expression in the whole-cell lysate is also assessed as a control.
Airway Surface Liquid (ASL) Height Measurement
Objective: To measure the effect of this compound on the height of the airway surface liquid.
Methodology:
-
Cell Culture: Human bronchial epithelial cells are cultured on permeable supports as described above.
-
Fluorescent Labeling: A small volume of a fluorescently labeled, high-molecular-weight dextran (B179266) solution is added to the apical surface of the cell cultures to label the ASL.
-
Confocal Microscopy: The cultures are imaged using a confocal microscope. Z-stack images are acquired from the apical cell surface through the ASL.
-
Image Analysis: The ASL height is determined by measuring the vertical distance from the cell surface to the top of the fluorescent dextran layer using image analysis software.
In Vivo Animal Models
Objective: To evaluate the in vivo efficacy of this compound in animal models that recapitulate key features of CF lung disease.
βENaC-Transgenic Mouse Model:
-
Animal Model: Transgenic mice overexpressing the β-subunit of ENaC in the lung, which develop a CF-like lung pathology including airway mucus obstruction and inflammation.
-
Drug Administration: this compound is administered via inhalation (e.g., nebulization) once daily.
-
Efficacy Endpoints:
-
Survival: Monitored daily over a defined study period.
-
Mucociliary Clearance (MCC): Measured by tracking the movement of deposited particles (e.g., radiolabeled or fluorescent) out of the lungs over time.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to assess inflammatory cell counts and cytokine levels.
-
Ovine Model of CF:
-
Animal Model: Sheep are used due to their lung anatomy and physiology being similar to humans. A transient CF-like state can be induced by aerosolized delivery of a CFTR inhibitor.
-
Drug Administration: this compound is delivered as a single inhaled dose.
-
Efficacy Endpoint:
-
Tracheal Mucus Velocity (TMV): Measured by placing small radiopaque discs on the tracheal mucus and tracking their movement using fluoroscopy.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the science.
References
- 1. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. The Multifunctional Roles of Short Palate, Lung, and Nasal Epithelium Clone 1 in Regulating Airway Surface Liquid and Participating in Airway Host Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPLUNC1 regulates airway surface liquid volume by protecting ENaC from proteolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. American Journal of Respiratory and Critical Care Medicine - this compound is a novel ENaC-targeted therapeutic for cystic fibrosis that restores mucus transport. - CONICET [bicyt.conicet.gov.ar]
- 9. This compound is stable in and retains function after exposure to cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. atsjournals.org [atsjournals.org]
SPX-101: A Novel Approach to Enhancing Mucociliary Clearance in Cystic Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SPX-101 is an investigational peptide therapeutic designed to improve mucociliary clearance (MCC), a critical defense mechanism impaired in individuals with cystic fibrosis (CF). Unlike therapies that target the underlying genetic defects in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, this compound offers a mutation-agnostic approach by targeting the epithelial sodium channel (ENaC). By promoting the internalization of ENaC from the apical membrane of airway epithelial cells, this compound reduces sodium and fluid absorption from the airway surface, thereby increasing airway surface liquid (ASL) height and facilitating mucus transport. This guide provides a comprehensive overview of the preclinical and clinical data on this compound's effect on mucociliary clearance, detailed experimental methodologies, and an exploration of its mechanism of action.
Introduction: The Challenge of Mucociliary Dysfunction in Cystic Fibrosis
Cystic fibrosis is a life-shortening genetic disorder characterized by the production of thick, sticky mucus in various organs, with the most severe consequences typically observed in the lungs. The primary defect in CF lies in the CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Defective CFTR function leads to reduced anion secretion and, consequently, dehydration of the airway surface liquid layer.
This dehydration is exacerbated by the hyperactivity of the epithelial sodium channel (ENaC), which leads to increased sodium and water absorption from the airways.[1][2] The resulting depleted ASL impairs the function of cilia, the microscopic hair-like structures that propel mucus out of the lungs, leading to a vicious cycle of mucus obstruction, chronic infection, and inflammation that ultimately causes progressive lung damage.[2]
This compound: Mechanism of Action
This compound is a novel peptide that mimics a region of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein, a natural regulator of ENaC.[3] Unlike small molecule inhibitors that directly block the ENaC pore, this compound induces the internalization of ENaC subunits (α, β, and γ) from the cell surface.[2] This leads to a durable reduction in the number of active channels on the apical membrane of airway epithelial cells, thereby decreasing sodium absorption and promoting rehydration of the airway surface.[2]
dot
Caption: Signaling pathway of this compound in airway epithelial cells.
Preclinical Evidence of Efficacy
The efficacy of this compound in improving mucociliary clearance has been demonstrated in several preclinical models of cystic fibrosis.
In Vitro Studies in Human Bronchial Epithelial (HBE) Cells
In primary cultures of HBE cells from both healthy and CF donors, this compound demonstrated a significant and durable reduction in ENaC activity.
| Cell Type | Treatment | Reduction in Amiloride-Sensitive Current |
| Healthy Donor HBE Cells | This compound | 75% |
| CF Donor HBE Cells | This compound | 61% |
Table 1: Effect of this compound on Amiloride-Sensitive Current in Human Bronchial Epithelial Cells
In Vivo Studies in a βENaC-Transgenic Mouse Model
A transgenic mouse model overexpressing the β-subunit of ENaC (βENaC-Tg) exhibits a CF-like lung phenotype with airway mucus dehydration and obstruction. In this model, once-daily inhaled administration of this compound resulted in a significant improvement in survival.
| Treatment Group | Survival Rate |
| This compound (once-daily) | >90% |
| Vehicle Control | Not reported |
Table 2: Effect of this compound on Survival in βENaC-Transgenic Mice
In Vivo Studies in a Sheep Model of Mucociliary Dysfunction
A sheep model is often used to study mucociliary clearance due to anatomical and physiological similarities to the human lung. In a study where mucociliary dysfunction was induced, this compound demonstrated a dose-dependent increase in tracheal mucus velocity (TMV), a key indicator of mucociliary clearance. The effect of this compound was observed to persist for at least 8 hours.[4]
Specific quantitative data on the dose-response relationship in the sheep model was not available in the reviewed literature.
Clinical Development: The HOPE-1 Trial
The efficacy and safety of this compound in patients with cystic fibrosis were evaluated in the Phase 2 HOPE-1 (Hydration for Optimal Pulmonary Effectiveness) clinical trial.
Study Design
The HOPE-1 trial was a randomized, double-blind, placebo-controlled study that enrolled adult patients with CF, regardless of their CFTR mutation. The trial evaluated two dose levels of nebulized this compound administered twice daily (BID) for 28 days.[5]
dot
Caption: Workflow of the HOPE-1 Phase 2 Clinical Trial.
Efficacy Results
The primary efficacy endpoint of the HOPE-1 trial was the absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) at day 28. The trial demonstrated a dose-related benefit with the high dose of this compound.
| Treatment Group | Placebo-Adjusted Mean Change in ppFEV1 from Baseline at Day 28 |
| This compound 120mg BID | +5.2% (p=0.054) |
Table 3: Primary Efficacy Endpoint Results of the HOPE-1 Trial (Cohort 1) [1]
In a subgroup of patients with moderate lung disease (baseline ppFEV1 > 55%), the high dose of this compound showed a more pronounced effect, with a placebo-adjusted increase in ppFEV1 of 8.3% at day 28 (p=0.048).[1]
Safety and Tolerability
This compound was reported to be safe and well-tolerated in the HOPE-1 trial. The most common adverse events were cough and increased sputum production, which are consistent with the mechanism of action of a hydrating agent.[1]
Detailed Experimental Protocols
ENaC Internalization Assay
Objective: To quantify the effect of this compound on the internalization of ENaC subunits in human bronchial epithelial cells.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports to form polarized monolayers.
-
Cell Surface Biotinylation: The apical surface of the cell monolayers is incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 4°C to label surface proteins.
-
Treatment: Cells are then treated with this compound or a vehicle control for a specified period at 37°C to allow for protein internalization.
-
Stripping of Surface Biotin (B1667282): Remaining surface-bound biotin is removed by treating the cells with a reducing agent (e.g., glutathione).
-
Cell Lysis: Cells are lysed, and the total protein concentration is determined.
-
Streptavidin Pulldown: Biotinylated (internalized) proteins are captured from the cell lysates using streptavidin-conjugated beads.
-
Western Blot Analysis: The captured proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with specific antibodies against the α, β, and γ subunits of ENaC to detect the amount of internalized protein.
Measurement of Tracheal Mucus Velocity (TMV) in Sheep
Objective: To assess the in vivo effect of this compound on mucociliary clearance in a large animal model.
Methodology:
-
Animal Model: Conscious sheep are used for the experiment.
-
Induction of Mucociliary Dysfunction: A CFTR inhibitor (e.g., CFTRinh-172) is administered via nebulization to induce a state of reduced mucociliary clearance.
-
Baseline TMV Measurement: The baseline TMV is measured by bronchoscopy. Small, visible markers (e.g., Teflon discs) are placed on the tracheal mucus layer, and their movement is recorded and timed to calculate the velocity.
-
This compound Administration: this compound is administered via nebulization at various doses.
-
Post-treatment TMV Measurement: TMV is measured at multiple time points after this compound administration to assess the magnitude and duration of the effect.
Conclusion and Future Directions
This compound represents a promising, mutation-agnostic therapeutic strategy for all individuals with cystic fibrosis. By targeting ENaC and promoting its internalization, this compound addresses the critical issue of airway surface liquid dehydration, a key driver of CF lung pathology. Preclinical studies have robustly demonstrated its ability to restore mucociliary clearance in relevant models. The Phase 2 HOPE-1 trial provided clinical validation of this approach, showing a meaningful improvement in lung function in CF patients.
Further clinical development, including larger Phase 3 trials, will be crucial to fully elucidate the long-term efficacy and safety of this compound and its potential role in the evolving landscape of CF therapies. The complementary mechanism of action of this compound suggests its potential for use in combination with CFTR modulators to achieve even greater clinical benefit for people with cystic fibrosis.
References
- 1. Spyryx this compound Phase 2 HOPE-1 Trial Shows Improvement in Lung Function in Patients with Cystic Fibrosis via Novel Modulation of ENaC - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. The COPD Pipeline XXXVI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Data from Spyryx Biosciences' HOPE-1 Phase 2 Clinical Trial to be Presented in a Late-Breaking Oral Presentation at the 41st European Cystic Fibrosis Conference [prnewswire.com]
Restoring Airway Hydration: A Technical Overview of SPX-101's Role in Modulating Airway Surface Liquid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SPX-101, a novel peptide therapeutic designed to restore airway surface liquid (ASL) in patients with cystic fibrosis (CF). By elucidating its mechanism of action, presenting key preclinical and clinical data, and detailing the experimental protocols used in its evaluation, this document serves as a comprehensive resource for professionals in the field of respiratory drug development.
Introduction: The Challenge of Airway Dehydration in Cystic Fibrosis
Cystic fibrosis is a genetic disorder characterized by dysfunctional or absent cystic fibrosis transmembrane conductance regulator (CFTR) protein, leading to impaired chloride and bicarbonate secretion.[1] This primary defect results in the hyperactivation of the epithelial sodium channel (ENaC), causing excessive sodium and water absorption from the airway surfaces.[1][2] The subsequent depletion of the airway surface liquid layer impairs mucociliary clearance, leading to mucus obstruction, chronic infection, inflammation, and progressive lung damage.[1][2]
This compound emerges as a promising therapeutic agent that addresses this underlying pathophysiology. It is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1), a natural regulator of ENaC. Unlike traditional ENaC blockers, this compound works by a novel mechanism to reduce ENaC density on the cell surface, offering a durable and potentially safer approach to restoring ASL.[3][4]
Mechanism of Action: ENaC Internalization
This compound exerts its therapeutic effect by binding to the epithelial sodium channel (ENaC) and inducing its internalization from the apical membrane of airway epithelial cells.[5] This process reduces the number of active channels available for sodium transport, thereby mitigating the hyperabsorption of sodium and water from the airway surface. The restoration of a more hydrated ASL facilitates the function of cilia and improves mucociliary clearance.[3]
Quantitative Data Summary
The efficacy of this compound in restoring ASL has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy in Human Bronchial Epithelial Cells (HBECs)
| Parameter | Cell Type | This compound Concentration | Result | Reference |
| Amiloride-Sensitive Current | Healthy Donor HBECs | 10 µM | Up to 75% reduction | [6] |
| Amiloride-Sensitive Current | CF Donor HBECs | 10 µM | Significant reduction | |
| Airway Surface Liquid Height | CF Donor HBECs | Dose-dependent | Increased ASL height | [7] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Parameter | Treatment | Result | Reference |
| β-ENaC Transgenic Mouse | Survival | Once-daily this compound | >90% survival | [5] |
| Sheep Model of CF | Tracheal Mucus Velocity (TMV) | 1 mg/kg this compound | ~50% increase from baseline | |
| Sheep Model of CF | Tracheal Mucus Velocity (TMV) | 2 mg/kg this compound | ~75% increase from baseline | |
| Sheep Model of CF | Tracheal Mucus Velocity (TMV) | 4 mg/kg this compound | ~100% increase from baseline |
Table 3: HOPE-1 Phase 2 Clinical Trial Results
| Patient Group | Treatment | Endpoint | Result | p-value | Reference |
| All Patients (n=46) | High Dose (120mg BID) | Absolute change in ppFEV1 at Day 28 | +5.2% (placebo-adjusted) | 0.054 | [8][9] |
| Moderate Patients (ppFEV1 > 55%, n=20) | High Dose (120mg BID) | Absolute change in ppFEV1 at Day 28 | +8.3% (placebo-adjusted) | 0.048 | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Measurement of Amiloride-Sensitive Current in HBECs
The effect of this compound on ENaC activity was assessed by measuring the amiloride-sensitive short-circuit current (Isc) in primary human bronchial epithelial cells cultured on permeable supports in an Ussing chamber.
Protocol:
-
Primary HBECs are cultured at an air-liquid interface on permeable supports.
-
The cultures are mounted in an Ussing chamber, and the basolateral and apical surfaces are bathed with Krebs-bicarbonate Ringer solution.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current is recorded.
-
After a stable baseline is achieved, this compound is added to the apical bath.
-
Following incubation with this compound, amiloride (a specific ENaC blocker) is added to the apical bath to inhibit ENaC-mediated current.
-
The amiloride-sensitive current is calculated as the difference in current before and after the addition of amiloride.
ENaC Internalization Assay
The internalization of ENaC subunits was quantified using cell surface biotinylation followed by Western blot analysis.
Protocol:
-
HBECs are treated with this compound or a control peptide for a specified duration.
-
Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).
-
The biotinylation reaction is quenched, and the cells are lysed.
-
Biotinylated proteins are captured using streptavidin-coated beads.
-
The captured proteins are eluted and separated by SDS-PAGE.
-
The abundance of ENaC subunits (α, β, and γ) in the biotinylated fraction is determined by Western blotting using specific antibodies.
Measurement of Tracheal Mucus Velocity (TMV) in a Sheep Model
The in vivo effect of this compound on mucociliary clearance was evaluated in a sheep model of CF, where TMV is a key endpoint.
Protocol:
-
A baseline TMV is established by tracking the movement of radiopaque microdiscs deposited on the tracheal mucosa using fluoroscopy.[10]
-
A CF-like phenotype is induced by the administration of a CFTR inhibitor.
-
This compound is delivered to the lungs via nebulization.
-
TMV is measured at various time points post-treatment by tracking the movement of the microdiscs.
Survival Study in β-ENaC Transgenic Mice
The β-ENaC transgenic mouse model, which exhibits a severe CF-like lung pathology due to ENaC hyperactivation, was used to assess the long-term therapeutic benefit of this compound.[11][12][13]
Protocol:
-
Litters of β-ENaC transgenic mice are treated with either this compound or a vehicle control, typically via intranasal administration, starting at a young age.
-
The survival of the mice in each treatment group is monitored over a defined period (e.g., 14 days).
-
Kaplan-Meier survival curves are generated to compare the survival rates between the groups.
Conclusion
This compound represents a significant advancement in the development of therapies for cystic fibrosis. Its unique mechanism of action, which involves the internalization of ENaC, leads to a durable restoration of airway surface liquid and improvement in mucociliary clearance. The robust preclinical data, supported by promising clinical findings, underscore the potential of this compound as a mutation-agnostic treatment for all individuals with CF. Further clinical investigation is warranted to fully establish its efficacy and safety profile in this patient population.
References
- 1. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. Spyryx this compound Phase 2 HOPE-1 Trial Shows Improvement in Lung Function in Patients with Cystic Fibrosis via Novel Modulation of ENaC [prnewswire.com]
- 9. Spyryx this compound Phase 2 HOPE-1 Trial Shows Improvement in Lung Function in Patients with Cystic Fibrosis via Novel Modulation of ENaC - BioSpace [biospace.com]
- 10. Tracheal mucus velocity remains normal in healthy sheep intubated with a new endotracheal tube with a novel laryngeal seal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ENaC-overexpressing mouse as a model of cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Early Research on SPX-101: A CFTR-Independent Therapeutic Approach for Cystic Fibrosis
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of the early-stage research and development of SPX-101, a novel peptide therapeutic investigated for the treatment of cystic fibrosis (CF). This compound operates independently of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, offering a potential therapeutic avenue for all CF patients, irrespective of their specific CFTR mutation. This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound and its Novel Mechanism of Action
Cystic fibrosis is a genetic disorder characterized by defects in the CFTR protein, leading to dehydrated and thickened mucus in the airways.[1][2] While CFTR modulators have shown significant success, they are not effective for all mutations.[3] this compound emerged as a promising CFTR-independent therapy by targeting the epithelial sodium channel (ENaC).[4][5] Unlike traditional ENaC inhibitors that act as channel blockers, this compound, a mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein, induces the internalization of ENaC from the cell surface.[6][7] This novel mechanism reduces the number of active sodium channels, thereby decreasing sodium and water absorption from the airway surface.[6] The intended result is improved airway surface hydration and enhanced mucociliary clearance.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Model System | Outcome Measure | Result | Citation |
| β-ENaC Transgenic Mice | Survival (14-day study, once-daily inhalation) | Nearly 100% survival | [6] |
| β-ENaC Transgenic Mice | Mucociliary Clearance (MCC) | Increased MCC | [7] |
| Ovine Model of CF | Tracheal Mucus Velocity (TMV) | Dose-dependent restoration | [6] |
| Ovine Model of CF | Duration of Action | Effects persisted for at least 8 hours, more durable than amiloride (B1667095) | [5] |
| Human Bronchial Epithelial Cells (CF and non-CF) | Amiloride-sensitive current | Up to a 75% reduction 2 hours after administration | [7] |
Table 2: Phase 1 Clinical Trial Data in Healthy Volunteers
| Study Design | Dosing Regimen | Key Findings | Citation |
| Randomized, double-blind, placebo-controlled, single ascending dose (SAD) | 4 single doses from 20 mg to 240 mg | Well-tolerated with little to no systemic exposure; no hyperkalemia | [8] |
| Randomized, double-blind, placebo-controlled, multiple ascending dose (MAD) | 4 doses from 10 mg to 120 mg BID for 14 days | Well-tolerated with little to no systemic exposure; no hyperkalemia | [8] |
Table 3: Phase 1b Clinical Trial Data in Adults with Cystic Fibrosis
| Study Design | Dosing Regimen | Key Findings | Citation |
| Open-label, tolerability-confirming | Ascending doses from 10 mg to 120 mg BID for 7 days | Well-tolerated; all 5 subjects completed the study | [8] |
Table 4: Phase 2 (HOPE-1) Clinical Trial Data in Adults with Cystic Fibrosis
| Patient Population (n=40) | Treatment Group | Primary Efficacy Endpoint (Absolute change from baseline in ppFEV1 at Day 28) | Citation |
| All patients | 60 mg this compound BID | 3.08% increase compared to placebo | [9] |
| All patients | 120 mg this compound BID | 5.19% increase compared to placebo (p=0.054) | [9][10] |
| Subgroup with baseline ppFEV1 > 55% (n=20) | 120 mg this compound BID | 8.3% increase compared to placebo (p=0.048) | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
ENaC Internalization Assay
Objective: To determine if this compound induces the internalization of ENaC subunits in human bronchial epithelial cells (HBECs).[12]
Methodology:
-
Primary HBECs from healthy and CF donors were cultured.
-
Cells were treated with this compound, a control peptide, or amiloride.
-
Surface proteins were labeled with biotin.
-
Cells were lysed, and biotinylated proteins were captured.
-
Western blot analysis was performed on the captured proteins to detect the α, β, and γ subunits of ENaC.[12]
Amiloride-Sensitive Current Measurement
Objective: To measure the effect of this compound on ENaC-mediated sodium current.[7]
Methodology:
-
Healthy and CF donor HBECs were cultured on permeable supports.
-
Cells were mounted in Ussing chambers.
-
The amiloride-sensitive component of the short-circuit current was measured as an indicator of ENaC activity.
-
Measurements were taken at baseline and 2 hours after the administration of this compound.[7]
In Vivo Efficacy in β-ENaC Transgenic Mice
Objective: To assess the effect of this compound on survival and mucociliary clearance in a mouse model of CF lung disease.[7]
Methodology:
-
β-ENaC transgenic mice, which exhibit a CF-like lung phenotype, were used.
-
For survival studies, mice received once-daily intranasal administration of this compound.[5]
-
For mucociliary clearance studies, mucus transport across explanted airways was measured.[5]
Tracheal Mucus Velocity in an Ovine Model
Objective: To evaluate the effect of this compound on tracheal mucus velocity in a large animal model.[5]
Methodology:
-
An ovine model of CF was utilized.
-
A single dose of this compound was administered.
-
Tracheal mucus velocity was measured to assess mucociliary clearance.[5] The durability of the effect was compared to that of amiloride and hypertonic saline.[5]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the workflow of a key preclinical experiment.
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow for this compound.
Conclusion
The early research on this compound demonstrated a novel mechanism of action for a CFTR-independent therapy targeting ENaC internalization. Preclinical studies in relevant animal models showed promising efficacy in improving survival and mucociliary clearance.[6][7] Early-phase clinical trials in healthy volunteers and adults with CF established a favorable safety and tolerability profile.[8] The Phase 2 HOPE-1 trial provided initial evidence of a clinical benefit in lung function for CF patients, particularly in those with moderate lung disease.[9][10] These findings supported the continued investigation of this compound as a potential treatment for all individuals with cystic fibrosis.
References
- 1. cff.org [cff.org]
- 2. Cutting-edge treatments offer new hope for those living with cystic fibrosis | Hub [hub.jhu.edu]
- 3. New Therapies to Correct the Cystic Fibrosis Basic Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. atsjournals.org [atsjournals.org]
- 8. First clinical trials of novel ENaC targeting therapy, this compound, in healthy volunteers and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. Spyryx this compound Phase 2 HOPE-1 Trial Shows Improvement in Lung Function in Patients with Cystic Fibrosis via Novel Modulation of ENaC [prnewswire.com]
- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 12. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SPX-101 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro studies of SPX-101, an investigational peptide that functions as a mimetic of the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1). This compound induces the internalization of the epithelial sodium channel (ENaC), a key regulator of airway surface liquid volume. These protocols are intended for professionals in drug development and respiratory disease research.
Mechanism of Action
This compound is a novel peptide that regulates the density of ENaC on the apical surface of epithelial cells. In conditions such as cystic fibrosis (CF), ENaC is hyperactivated, leading to increased sodium and water absorption from the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance. This compound mimics the natural regulatory function of SPLUNC1, binding to ENaC and promoting its internalization. This reduction in ENaC channels at the cell surface decreases sodium absorption, thereby restoring airway surface liquid hydration.
Data Presentation
The following tables summarize the quantitative data from in vitro experiments with this compound on primary human bronchial epithelial cells (HBECs).
Table 1: Effect of this compound on Amiloride-Sensitive Current in Primary Human Bronchial Epithelial Cells (HBECs)
| Cell Type | Treatment | Incubation Time | Inhibition of Amiloride-Sensitive Current (%) |
| Healthy Donor HBECs | This compound | 2 hours | 75% |
| Cystic Fibrosis (CF) Donor HBECs | This compound | 2 hours | 61% |
Data sourced from a study on the effects of this compound on ENaC activity.
Table 2: Potency of this compound in Inducing ENaC Internalization
| Assay | Cell Type | Parameter | Value |
| ENaC Internalization | Primary HBECs | Half-maximal Effective Concentration (EC50) | 261 nM |
This value represents the concentration of this compound required to achieve 50% of its maximum effect on ENaC internalization.
Experimental Protocols
I. Assessment of ENaC Internalization by Surface Biotinylation and Western Blotting
This protocol details the procedure to quantify the effect of this compound on the internalization of ENaC subunits in primary human bronchial epithelial cells (HBECs).
Materials:
-
Primary HBECs cultured on permeable supports
-
This compound peptide
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Biotinylation Buffer: 10 mM triethanolamine, 2 mM CaCl2, 150 mM NaCl, pH 8.9
-
Sulfo-NHS-SS-Biotin
-
Quenching Buffer: 100 mM glycine (B1666218) in PBS
-
Lysis Buffer (RIPA or similar) with protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against α, β, and γ-ENaC subunits
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture primary HBECs on permeable supports until fully differentiated.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 250, 500, 1000 nM) in the apical chamber for a specified time (e.g., 2 hours) at 37°C.
-
-
Cell Surface Biotinylation:
-
Wash the cells twice with ice-cold PBS.
-
Apically add the Biotinylation Buffer containing Sulfo-NHS-SS-Biotin and incubate for 30 minutes at 4°C with gentle agitation.
-
Quench the biotinylation reaction by washing the cells three times with Quenching Buffer.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using Lysis Buffer containing protease inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Isolation of Biotinylated Proteins:
-
Incubate an equal amount of protein from each sample with streptavidin-agarose beads overnight at 4°C to capture biotinylated (surface) proteins.
-
Wash the beads several times with Lysis Buffer to remove non-biotinylated (intracellular) proteins.
-
-
Western Blotting:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for α, β, or γ-ENaC subunits overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image using an appropriate imaging system.
-
Quantify the band intensities to determine the relative amount of each ENaC subunit on the cell surface.
-
II. Measurement of Amiloride-Sensitive Current using Ussing Chambers
This protocol describes the measurement of amiloride-sensitive short-circuit current (Isc) across primary HBEC monolayers to assess the functional effect of this compound on ENaC activity.
Materials:
-
Primary HBECs cultured on permeable supports (e.g., Snapwell inserts)
-
Ussing chamber system with electrodes and amplifier
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose), gassed with 95% O2/5% CO2
-
This compound peptide
-
Amiloride (B1667095) solution (10 µM)
-
Data acquisition software
Procedure:
-
Ussing Chamber Setup:
-
Prepare and calibrate the Ussing chamber system according to the manufacturer's instructions.
-
Equilibrate the Ringer's solution to 37°C and continuously gas with 95% O2/5% CO2.
-
-
Mounting the Epithelium:
-
Carefully mount the permeable support with the HBEC monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both chambers with pre-warmed and gassed Ringer's solution.
-
-
Measurement of Short-Circuit Current (Isc):
-
Allow the baseline Isc to stabilize (typically 15-30 minutes).
-
Treat the apical side of the epithelium with this compound at the desired concentration and record the Isc for a set period (e.g., 2 hours).
-
To determine the amiloride-sensitive current, add 10 µM amiloride to the apical chamber and record the resulting drop in Isc. The difference in Isc before and after the addition of amiloride represents the ENaC-mediated current.
-
-
Data Analysis:
-
Calculate the amiloride-sensitive Isc for both control and this compound-treated epithelia.
-
Express the effect of this compound as a percentage inhibition of the amiloride-sensitive current compared to the untreated control.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to ENaC internalization.
Experimental Workflow for ENaC Internalization Assay
Caption: Workflow for assessing ENaC internalization.
Logical Relationship of this compound's Therapeutic Effect
Caption: Logical flow of this compound's therapeutic effect.
Application Notes and Protocols for SPX-101 in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPX-101 is an investigational peptide therapeutic designed to address mucus dehydration in pulmonary diseases such as cystic fibrosis (CF).[1][2][3] It functions as a mimetic of the S18 peptide derived from the N-terminus of the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) protein.[4][5][6] In healthy airways, SPLUNC1 regulates the activity of the epithelial sodium channel (ENaC), a key transporter responsible for sodium and fluid absorption from the airway surface.[7][8] However, in conditions like CF, the function of SPLUNC1 is impaired, leading to ENaC hyperactivation, excessive fluid absorption, and dehydrated, thickened mucus.[1][3][8] this compound is designed to overcome this by promoting the internalization of ENaC, thereby reducing its density on the cell surface and restoring airway surface liquid hydration and mucociliary clearance.[1][2][4][5][7] These application notes provide detailed protocols for utilizing this compound in primary human bronchial epithelial cells (HBECs) to investigate its mechanism of action and efficacy.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by binding to the epithelial sodium channel (ENaC) and inducing its internalization from the apical membrane of bronchial epithelial cells.[1][4][9] This leads to a durable reduction in the number of active ENaC channels, which in turn decreases sodium and water absorption from the airway surface. The resulting increase in airway surface liquid (ASL) height rehydrates the mucus layer, facilitating its clearance by ciliary action.[1][2][7] This mechanism is independent of the underlying CFTR mutation, suggesting that this compound could be a therapeutic option for all individuals with CF.[1][9]
References
- 1. researchgate.net [researchgate.net]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. atsjournals.org [atsjournals.org]
- 4. atsjournals.org [atsjournals.org]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is stable in and retains function after exposure to cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for SPX-101 Administration in Animal Models of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPX-101 is a novel peptide therapeutic designed to address the underlying mucus clearance defects in cystic fibrosis (CF). It functions by promoting the internalization of the epithelial sodium channel (ENaC), which is hyperactive in the airways of individuals with CF.[1] This hyperactivity leads to increased sodium and water absorption from the airway surface, resulting in dehydrated and viscous mucus that is difficult to clear. By reducing ENaC density on the cell surface, this compound aims to restore airway surface liquid hydration and improve mucociliary clearance, independent of the underlying CFTR mutation.[2][3]
These application notes provide a summary of the preclinical administration of this compound in established animal models of cystic fibrosis, including the βENaC-transgenic (βENaC-Tg) mouse and a sheep model of CF-like airway disease. The accompanying protocols offer detailed methodologies for key experiments to facilitate the replication and further investigation of this compound's therapeutic potential.
Signaling Pathway and Mechanism of Action
This compound is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1), a natural regulator of ENaC. In the acidic environment of the CF lung, the function of SPLUNC1 is impaired. This compound is designed to be effective at this acidic pH. It selectively binds to ENaC and induces its internalization, thereby reducing the number of active channels on the apical surface of airway epithelial cells. This leads to a decrease in sodium absorption, rehydration of the airway surface liquid, and restoration of mucus transport.[1][4]
Caption: this compound binds to and internalizes ENaC, leading to improved mucus clearance.
Data Presentation
Efficacy of this compound in βENaC-Transgenic Mouse Model of Cystic Fibrosis
The βENaC-Tg mouse overexpresses the β-subunit of the epithelial sodium channel in the airways, leading to a CF-like lung pathology characterized by airway surface liquid depletion, mucus obstruction, and inflammation.[5]
| Parameter | Control Group (Vehicle) | This compound Treated Group | Reference |
| Survival Rate at 2 weeks | ~40-50% | >90% | [2][6] |
| Airway Inflammation | |||
| Neutrophils in BALF (cells/mL) | Data not specified | Significantly reduced | [4] |
| Eosinophils in BALF (cells/mL) | Data not specified | Significantly reduced | [4] |
| Mucus Transport | |||
| Mucus Transport Index | Baseline | Doubled vs. control | [1] |
Efficacy of this compound in a Sheep Model of Cystic Fibrosis
This model utilizes a CFTR inhibitor (CFTRinh-172) to induce a CF-like phenotype with reduced tracheal mucus velocity.
| Treatment Group | Tracheal Mucus Velocity (TMV) (% of Baseline) | Duration of Effect | Reference |
| Saline Control | No significant change | - | [1] |
| Amiloride | Initial increase, returned to baseline | < 8 hours | [1] |
| This compound (1 mg/kg) | Dose-dependent increase | ≥ 8 hours | [1] |
| This compound (2 mg/kg) | Dose-dependent increase | ≥ 8 hours | [1] |
| This compound (4 mg/kg) | Dose-dependent increase | ≥ 8 hours | [1] |
Experimental Protocols
Experimental Workflow: Preclinical Evaluation of this compound
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 3. Whole body periodic acceleration in normal and reduced mucociliary clearance of conscious sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Transgenic hCFTR expression fails to correct β-ENaC mouse lung disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing SPX-101 Efficacy on Mucus Transport: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPX-101 is an investigational peptide therapeutic designed to enhance mucus transport by targeting the epithelial sodium channel (ENaC). In muco-obstructive lung diseases such as cystic fibrosis (CF), hyperactivation of ENaC leads to dehydration of the airway surface liquid (ASL), resulting in thickened, static mucus that is difficult to clear. This compound acts as a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1), a natural regulator of ENaC. By promoting the internalization of ENaC subunits, this compound reduces sodium and water absorption from the airway surface, thereby restoring ASL height and improving mucociliary clearance.[1][2][3][4]
These application notes provide a comprehensive overview of the methodologies and detailed protocols for assessing the efficacy of this compound on mucus transport. The described in vitro and in vivo assays are essential for preclinical evaluation and for elucidating the mechanism of action of this compound and other ENaC-targeting therapeutics.
Mechanism of Action of this compound
This compound's primary mechanism involves the binding to and subsequent internalization of the α, β, and γ subunits of the ENaC protein complex on the apical membrane of airway epithelial cells.[2][5] This reduction in ENaC density at the cell surface leads to a durable decrease in sodium absorption, creating a favorable osmotic gradient that increases the volume of the periciliary liquid layer. The enhanced hydration of the ASL reduces mucus viscosity and improves the efficiency of ciliary beating, ultimately restoring effective mucus transport.[1][2][4]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the described experimental protocols, providing a framework for data comparison and efficacy assessment of this compound.
Table 1: In Vitro Efficacy of this compound on Primary Human Bronchial Epithelial (HBE) Cells
| Parameter | Control | This compound Treated | Expected Outcome |
| Amiloride-Sensitive Current (μA/cm²) | High | Low | Significant reduction with this compound |
| Airway Surface Liquid (ASL) Height (µm) | Low | High | Significant increase with this compound |
| Surface ENaC Expression (relative units) | 1.0 | < 1.0 | Dose-dependent decrease with this compound |
| Mucus Viscoelasticity (G', G'') | High | Low | Reduction in elastic and viscous moduli |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Parameter | Vehicle Control | This compound Treated | Expected Outcome |
| β-ENaC Transgenic Mouse | Mucus Transport Velocity (mm/min) | Low | High | Significant increase with this compound |
| Mucus Accumulation Score | High | Low | Reduction in mucus plugging | |
| Ovine Model of CF | Tracheal Mucus Velocity (mm/min) | Low | High | Dose-dependent increase with this compound |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Measurement of Amiloride-Sensitive Short-Circuit Current (Isc) in Primary HBE Cells
This protocol measures the effect of this compound on ENaC activity by quantifying the amiloride-sensitive component of the short-circuit current in Ussing chambers.
Materials:
-
Well-differentiated primary HBE cells cultured on permeable supports
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution
-
This compound
-
CFTRinh-172
Procedure:
-
Culture primary HBE cells at an air-liquid interface (ALI) until fully differentiated.
-
Mount the permeable supports containing the HBE cell monolayers in Ussing chambers.
-
Bathe both the apical and basolateral surfaces with KBR solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Allow the transepithelial voltage and resistance to stabilize.
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Add this compound to the apical chamber at the desired concentrations and incubate for the specified duration.
-
Following incubation, add amiloride (10 µM) to the apical chamber to inhibit ENaC. The decrease in Isc represents the amiloride-sensitive current.
-
(Optional) Subsequently, add forskolin (10 µM) to the basolateral side to activate CFTR, followed by CFTRinh-172 (10 µM) to the apical side to inhibit CFTR, for further characterization of ion transport.
-
Calculate the amiloride-sensitive Isc by subtracting the current after amiloride addition from the baseline current before amiloride addition.
Protocol 2: Quantification of ENaC Internalization by Cell Surface Biotinylation and Western Blot
This protocol quantifies the amount of ENaC at the cell surface to determine if this compound treatment leads to its internalization.
Materials:
-
Primary HBE cells
-
This compound
-
Phosphate-Buffered Saline with calcium and magnesium (PBS++)
-
Sulfo-NHS-SS-Biotin (cell-impermeable)
-
Quenching solution (e.g., glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against ENaC subunits (α, β, γ)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Treat HBE cells with this compound at various concentrations and for different durations.
-
Wash cells with ice-cold PBS++ to stop all cellular processes.
-
Incubate cells with Sulfo-NHS-SS-Biotin in PBS++ on ice to label surface proteins.
-
Quench the reaction with quenching solution.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Incubate the lysate with streptavidin-agarose beads to pull down biotinylated (surface) proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for ENaC subunits.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of surface ENaC.
Protocol 3: In Vitro Mucus Rheology Measurement
This protocol assesses the viscoelastic properties of mucus collected from HBE cultures treated with this compound.
Materials:
-
Mucus collected from primary HBE cultures
-
Rheometer (cone-and-plate or parallel-plate geometry)
-
Solvent trap to prevent dehydration
Procedure:
-
Collect mucus from the apical surface of control and this compound-treated HBE cultures.
-
Carefully load the mucus sample onto the rheometer plate.
-
Use a solvent trap to maintain sample hydration during the measurement.
-
Perform oscillatory measurements at a physiological temperature (37°C).
-
Conduct a strain sweep to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').
-
Analyze the data to compare the viscoelastic properties of mucus from control and treated cultures. A decrease in G' and G'' indicates a less viscous and more easily transportable mucus.
Protocol 4: In Vivo Mucus Transport Velocity in β-ENaC Transgenic Mice
This protocol measures the rate of mucus transport in the trachea of β-ENaC transgenic mice, a model of CF-like lung disease, following this compound administration.
Materials:
-
β-ENaC transgenic mice and wild-type littermate controls
-
This compound for nebulization
-
Anesthetic (e.g., isoflurane)
-
Fluorescent microspheres (e.g., 1 µm diameter)
-
Stereomicroscope with a fluorescence imaging system
-
High-speed camera
-
Image analysis software for particle tracking
Procedure:
-
Administer this compound or vehicle control to β-ENaC transgenic mice via nebulization.
-
Anesthetize the mouse and surgically expose the trachea.
-
Gently deposit a small volume of fluorescent microspheres onto the tracheal mucosal surface.
-
Record videos of the microsphere movement using the fluorescence stereomicroscope and high-speed camera.
-
Use particle tracking software to analyze the recorded videos and calculate the velocity and directionality of individual microspheres or mucus plaques.
-
The product of velocity and directionality can be used to calculate a mucus transport index.
-
Compare the mucus transport velocity and index between this compound-treated and control groups.
Protocol 5: In Vivo Tracheal Mucus Velocity (TMV) in an Ovine Model
This protocol describes the measurement of tracheal mucus velocity in a sheep model, which has a lung anatomy and physiology more similar to humans.
Materials:
-
Sheep
-
This compound for nebulization
-
Bronchoscope
-
Radiopaque particles (e.g., tantalum discs) or fluorescent markers
-
Fluoroscopy or other imaging system
-
Image analysis software
Procedure:
-
Administer this compound or vehicle control to the sheep via a nebulizer connected to a facemask or endotracheal tube.
-
Under light sedation, introduce a bronchoscope into the trachea.
-
Deposit radiopaque or fluorescent particles onto the tracheal mucosa at a defined location.
-
Record the movement of the particles over time using fluoroscopy or a suitable imaging modality.
-
Analyze the image series to track the displacement of the particles and calculate the tracheal mucus velocity.
-
Perform measurements at baseline and at various time points after this compound administration to assess the durability of the effect.
Conclusion
The methodologies and protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound's efficacy in improving mucus transport. By combining in vitro mechanistic studies with in vivo functional assays, researchers can gain a comprehensive understanding of the therapeutic potential of this compound and other ENaC inhibitors for the treatment of muco-obstructive lung diseases. The quantitative data generated from these experiments are crucial for dose selection, formulation development, and advancing promising candidates into clinical trials.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. dzl.de [dzl.de]
- 3. journals.physiology.org [journals.physiology.org]
- 4. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated acquisition and analysis of airway surface liquid height by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of SPX-101 Solution for Nebulization in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPX-101 is an investigational peptide therapeutic developed by Spyryx Biosciences designed to address obstructive lung diseases such as cystic fibrosis (CF).[1] It functions as a mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1), a natural regulator of the epithelial sodium channel (ENaC).[2][3] In conditions like CF, ENaC is hyperactivated, leading to increased sodium and fluid absorption from the airway surface, resulting in dehydrated and thick mucus that is difficult to clear.[2][3] this compound is designed to promote the internalization of ENaC from the cell membrane, thereby reducing its activity and helping to restore airway surface liquid and improve mucociliary clearance.[1][4][5] This mechanism of action is independent of the underlying CFTR mutation, suggesting broad therapeutic potential.[4]
These application notes provide a generalized protocol for the preparation of an this compound solution for nebulization in a research setting, based on publicly available information and standard laboratory procedures for peptide handling. It is important to note that specific formulation details for the clinical-grade product are proprietary. Therefore, researchers should consider this a starting point and may need to optimize the protocol for their specific experimental needs.
Data Presentation
Table 1: this compound Key Properties and In Vitro/In Vivo Data
| Parameter | Description | Reference |
| Molecular Target | Epithelial Sodium Channel (ENaC) | [1][2] |
| Mechanism of Action | Promotes internalization of α, β, and γ ENaC subunits, reducing channel density on the cell surface. | [2][3] |
| Therapeutic Goal | Increase airway surface liquid, improve mucus hydration and mucociliary clearance. | [4] |
| In Vitro Efficacy | Demonstrated a durable decrease in ENaC surface expression and reduced amiloride-sensitive current in primary human bronchial epithelial cells from both healthy and CF donors. | [2] |
| In Vivo Efficacy (Animal Models) | - Increased survival and reduced airway inflammation in βENaC-transgenic mice. - Increased tracheal mucus velocity in a dose-dependent manner in an ovine model of CF, with effects lasting at least 8 hours. | [2] |
| Clinical Trial Dosing (Phase II) | 60 mg or 120 mg of this compound inhalation solution administered twice daily via a portable nebulizer for 28 days. | [6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
This protocol outlines the steps for reconstituting a lyophilized synthetic this compound peptide for subsequent dilution into a nebulization solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, RNase/DNase-free water for injection or a suitable sterile buffer
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pre-Reconstitution Handling:
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
-
Solvent Selection:
-
Consult the manufacturer's data sheet for the specific this compound synthetic peptide for recommended solvents.
-
If no specific solvent is recommended, sterile water is a common choice for initial reconstitution of peptides.
-
-
Reconstitution:
-
Carefully open the vial in a sterile environment (e.g., a laminar flow hood).
-
Using a calibrated micropipette, add the calculated volume of sterile water to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Gently swirl the vial or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause peptide aggregation or degradation.
-
Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
For long-term storage and to avoid multiple freeze-thaw cycles, it is recommended to aliquot the reconstituted stock solution into sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended by the peptide manufacturer.
-
Protocol 2: Preparation of this compound Solution for Nebulization
This protocol describes the dilution of the reconstituted this compound stock solution into a final formulation suitable for nebulization in preclinical research models.
Materials:
-
Reconstituted this compound stock solution (from Protocol 1)
-
Sterile, 0.9% sodium chloride (normal saline) for inhalation
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated micropipettes with sterile, low-retention tips
-
Nebulizer and associated tubing/mouthpiece or nose cone for the experimental model
Procedure:
-
Thawing of Stock Solution:
-
Thaw an aliquot of the reconstituted this compound stock solution on ice.
-
-
Calculation of Final Concentration:
-
Determine the final concentration of this compound required for the experiment based on the desired dose to be delivered and the specifications of the nebulizer (e.g., output rate and particle size).
-
Example Calculation: To prepare 5 mL of a 10 mg/mL this compound solution for nebulization from a 100 mg/mL stock:
-
Volume of this compound stock = (Final Concentration x Final Volume) / Stock Concentration = (10 mg/mL x 5 mL) / 100 mg/mL = 0.5 mL
-
Volume of sterile 0.9% saline = Final Volume - Volume of this compound stock = 5 mL - 0.5 mL = 4.5 mL
-
-
-
Preparation of Nebulization Solution:
-
In a sterile conical tube, add the calculated volume of sterile 0.9% sodium chloride.
-
Add the calculated volume of the thawed this compound stock solution to the saline.
-
Gently mix the solution by inverting the tube several times. Avoid vortexing.
-
-
Loading the Nebulizer:
-
Following the nebulizer manufacturer's instructions, transfer the prepared this compound solution to the nebulizer cup.
-
Ensure the nebulizer is clean and properly assembled before use.
-
-
Administration:
-
Administer the nebulized this compound solution to the research model according to the established experimental protocol.
-
Important Considerations:
-
Sterility: Maintain sterile technique throughout the preparation process to prevent contamination.
-
pH and Osmolality: For in vivo studies, ensure the final nebulization solution is isotonic and has a physiologically compatible pH. 0.9% saline is a standard vehicle for this purpose.
-
Nebulizer Compatibility: The choice of nebulizer (e.g., jet, ultrasonic, or vibrating mesh) can impact the stability and delivery of the peptide. Vibrating mesh nebulizers are often preferred for their efficiency and lower shear stress on macromolecules.
-
Stability: The stability of the diluted this compound solution at room temperature should be determined. It is recommended to prepare the solution fresh for each experiment.
Mandatory Visualizations
Caption: Mechanism of action of this compound in airway epithelial cells.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. Home | SPYRYX BioSCIENCES [spyryxbio.com]
- 2. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. BioCentury - Spyryx's this compound improves lung function in Phase II CF trial [biocentury.com]
Application Notes and Protocols for SPX-101 in Combination with CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to dysfunctional CFTR protein. This dysfunction results in impaired chloride and bicarbonate secretion and, critically, hyperactivation of the epithelial sodium channel (ENaC), leading to dehydration of the airway surface liquid (ASL), accumulation of thick, sticky mucus, and subsequent chronic infection, inflammation, and progressive lung damage.[1][2]
While CFTR modulators (correctors and potentiators) have revolutionized CF care by directly targeting the underlying protein defect in many patients, they may not fully restore mucociliary clearance. ENaC represents a complementary therapeutic target, as its inhibition can rehydrate the ASL, independent of the patient's CFTR mutation.[1][2]
SPX-101 is an investigational peptide therapeutic designed to mimic the function of short palate, lung, and nasal epithelial clone 1 (SPLUNC1), a natural ENaC inhibitor.[1] The proposed mechanism of action of this compound involves binding to ENaC and promoting its internalization, thereby reducing the number of active channels on the cell surface.[1][2] This leads to a decrease in sodium and water absorption from the airway lumen, increasing ASL height and facilitating mucus clearance.[1][2]
The distinct and complementary mechanisms of action of this compound and CFTR modulators suggest a potential for synergistic or additive therapeutic benefits in individuals with CF. This document provides detailed application notes and protocols for researchers and drug development professionals interested in investigating the combined effects of this compound and CFTR modulators.
Preclinical and Clinical Development of this compound: A Summary
This compound demonstrated promising results in preclinical studies, showing an increase in survival in a βENaC-transgenic mouse model of CF-like lung disease and improved mucus transport in both mouse and sheep models.[1][2] Early clinical trials in healthy volunteers and individuals with CF suggested that this compound was well-tolerated.[3]
The Phase 2 HOPE-1 clinical trial (NCT03229252) was an exploratory, randomized, placebo-controlled study designed to evaluate the efficacy and safety of inhaled this compound in CF patients.[4][5] While initial data from a cohort of the trial showed a dose-related increase in percent predicted forced expiratory volume in one second (ppFEV1), particularly in a subgroup of patients with moderate lung function, the trial was ultimately discontinued.[4] Researchers and drug developers should consider the full scope of the available data, including the trial discontinuation, when designing new studies.
Data Presentation
Preclinical Data Summary
| Animal Model | Intervention | Outcome Measure | Result | Reference |
| βENaC-Transgenic Mice | Once-daily inhaled this compound | 14-day Survival | >90% survival with this compound | [1][2] |
| βENaC-Transgenic Mice | Single dose of this compound | Mucus Transport | Increased mucus transport | [1][2] |
| Sheep Model of CF | Single dose of this compound | Tracheal Mucus Velocity | Dose-dependent increase in mucus velocity | [6] |
Clinical Data Summary: HOPE-1 Trial (Cohort 1)
| Treatment Group | N | Baseline ppFEV1 | Change from Baseline in ppFEV1 at Day 28 (Placebo Adjusted) | p-value | Reference |
| High Dose (120mg bid) | 16 | 40-80% | +5.2% | 0.054 | [4] |
| Low Dose (60mg bid) | 15 | 40-80% | - | - | [4] |
| Placebo | 15 | 40-80% | - | - | [4] |
| High Dose (Subgroup) | 20 | >55% | +8.3% | 0.048 | [4] |
Experimental Protocols
Protocol 1: Assessment of ENaC Internalization in Primary Human Bronchial Epithelial Cells
This protocol describes a method to assess the effect of this compound on the surface expression of ENaC in primary human bronchial epithelial (HBE) cells using surface biotinylation followed by Western blot analysis. This method is based on the protocols described in the preclinical evaluation of this compound.[1][2]
Materials:
-
Primary HBE cells cultured on permeable supports (e.g., Transwell®) at an air-liquid interface (ALI)
-
This compound peptide
-
CFTR modulators (e.g., ivacaftor, lumacaftor, tezacaftor, elexacaftor)
-
Control peptide (scrambled sequence)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Biotinylation buffer (e.g., PBS with 1 mM MgCl2 and 0.1 mM CaCl2)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., PBS with 100 mM glycine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
NeutrAvidin agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer with a reducing agent like DTT)
-
Primary antibodies against α, β, and γ ENaC subunits
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture primary HBE cells on permeable supports at ALI for at least 21 days to achieve a differentiated, polarized epithelium.
-
Pre-treat cells with CFTR modulators for the desired duration (e.g., 24-48 hours) to establish baseline CFTR function.
-
Treat the apical surface of the HBE cell cultures with this compound, control peptide, or vehicle in the presence of CFTR modulators for the desired time points (e.g., 0, 30, 60, 120 minutes).
-
-
Cell Surface Biotinylation:
-
Wash the apical surface of the cells twice with ice-cold biotinylation buffer.
-
Add Sulfo-NHS-SS-Biotin solution to the apical surface and incubate on ice for 30 minutes with gentle agitation.
-
Remove the biotin (B1667282) solution and quench the reaction by washing the cells three times with ice-cold quenching solution.
-
-
Cell Lysis and Protein Isolation:
-
Lyse the cells with ice-cold lysis buffer and collect the total cell lysate.
-
Determine the protein concentration of the lysates.
-
Incubate a portion of the lysate with NeutrAvidin agarose beads to capture biotinylated (cell surface) proteins.
-
Wash the beads extensively with wash buffer to remove non-biotinylated (intracellular) proteins.
-
-
Western Blot Analysis:
-
Elute the biotinylated proteins from the beads by heating in elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the α, β, and γ subunits of ENaC.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of each ENaC subunit on the cell surface.
-
Protocol 2: Measurement of Amiloride-Sensitive Current in Primary HBE Cells using Ussing Chambers
This protocol outlines the measurement of amiloride-sensitive sodium current in polarized primary HBE cells to assess the functional consequences of this compound and CFTR modulator treatment.
Materials:
-
Differentiated primary HBE cells on permeable supports
-
This compound peptide
-
CFTR modulators
-
Ussing chamber system
-
Ringer's solution
-
Gas mixture (95% O2, 5% CO2)
-
Voltage-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation and Treatment:
-
Culture and pre-treat primary HBE cells with CFTR modulators as described in Protocol 1.
-
Mount the permeable supports containing the HBE cell monolayers in the Ussing chambers.
-
Bathe both the apical and basolateral surfaces with pre-warmed and gassed Ringer's solution.
-
Maintain the temperature at 37°C.
-
-
Electrophysiological Recordings:
-
Allow the transepithelial voltage and resistance to stabilize.
-
Clamp the transepithelial voltage to 0 mV and record the short-circuit current (Isc).
-
Add this compound or control peptide to the apical chamber and record the change in Isc over time.
-
After the this compound effect has reached a steady state, add amiloride (e.g., 10 µM) to the apical chamber to block ENaC.
-
The amiloride-sensitive current is calculated as the difference in Isc before and after the addition of amiloride.
-
Protocol 3: In Vivo Assessment of Mucus Transport in a βENaC-Transgenic Mouse Model
This protocol provides a framework for evaluating the in vivo efficacy of this compound in combination with CFTR modulators on mucus transport in a βENaC-transgenic mouse model, which exhibits a CF-like lung phenotype.[7]
Materials:
-
βENaC-transgenic mice
-
This compound peptide
-
CFTR modulators (formulated for in vivo delivery)
-
Anesthesia
-
Micro-optical coherence tomography (mOCT) or similar imaging system
-
Inhalation delivery system (e.g., nebulizer)
Procedure:
-
Animal Treatment:
-
Administer CFTR modulators to the βENaC-transgenic mice for a specified period.
-
Anesthetize the mice.
-
Deliver this compound or control peptide via inhalation.
-
-
Mucus Transport Measurement:
-
Position the anesthetized mouse under the mOCT imaging system to visualize the tracheal airway.
-
Record baseline mucus transport velocity.
-
Continue to record mucus transport at various time points after this compound administration.
-
Analyze the images to quantify mucus transport velocity and mucus accumulation.
-
Mandatory Visualizations
Caption: Combined action of this compound and CFTR modulators on airway epithelial cells.
Caption: Experimental workflow for evaluating this compound with CFTR modulators.
References
- 1. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. First clinical trials of novel ENaC targeting therapy, this compound, in healthy volunteers and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spyryx this compound Phase 2 HOPE-1 Trial Shows Improvement in Lung Function in Patients with Cystic Fibrosis via Novel Modulation of ENaC - BioSpace [biospace.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ENaC-overexpressing mouse as a model of cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Techniques for Measuring ENaC Internalization with SPX-101
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epithelial Sodium Channel (ENaC) plays a critical role in maintaining sodium and water homeostasis across epithelial surfaces, including in the lungs, kidneys, and colon.[1] The number of ENaC channels at the cell surface is a key determinant of its activity and is regulated by a dynamic balance between channel insertion and removal from the plasma membrane.[1] Dysregulation of ENaC surface expression is implicated in several diseases, including cystic fibrosis (CF), where ENaC hyperactivation leads to airway surface liquid dehydration.[2]
SPX-101 is a novel peptide therapeutic that promotes the internalization of ENaC, thereby reducing its activity at the cell surface.[2][3][4][5] Unlike traditional ENaC blockers that act as a plug, this compound induces the removal of the channel from the apical membrane, offering a durable mechanism to restore airway hydration.[3][5] This application note provides detailed protocols for measuring the internalization of ENaC in response to this compound treatment using established biochemical and imaging techniques.
ENaC Internalization Signaling Pathway
ENaC internalization is a tightly regulated process primarily mediated by the ubiquitin-protein ligase Nedd4-2. Nedd4-2 binds to the PPxY motifs on the C-termini of the β- and γ-ENaC subunits, leading to ubiquitination of the α and γ subunits.[1][6] This ubiquitination serves as a signal for clathrin-mediated endocytosis, removing the channel from the cell surface for subsequent degradation or recycling.[6][7] this compound is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein, which naturally regulates ENaC by promoting its internalization.[2][4]
Experimental Protocols
Protocol 1: Cell Surface Biotinylation Assay to Measure ENaC Internalization
This protocol describes a method to quantify the rate of ENaC internalization by labeling cell surface proteins with a cleavable biotin (B1667282) derivative.
Experimental Workflow
Materials:
-
Human bronchial epithelial cells (HBECs)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), pH 8.0
-
EZ-Link™ Sulfo-NHS-SS-Biotin
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Primary antibodies against ENaC subunits (α, β, γ)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Plate HBECs on permeable supports and culture until a polarized monolayer is formed.
-
This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Surface Biotinylation:
-
Wash cells twice with ice-cold PBS, pH 8.0.
-
Incubate cells with Sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS) for 30 minutes at 4°C to label surface proteins.
-
Quench the biotinylation reaction by washing three times with quenching buffer.
-
-
Internalization:
-
Add pre-warmed cell culture medium and incubate at 37°C to allow for endocytosis to occur for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Biotin Stripping:
-
To remove biotin from proteins remaining on the cell surface, wash the cells with a reducing agent solution (e.g., glutathione (B108866) solution) twice for 20 minutes each at 4°C.
-
Wash cells with PBS to remove the reducing agent.
-
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Isolation of Internalized Proteins:
-
Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to capture the biotinylated (internalized) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for ENaC subunits, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Data Presentation
The intensity of the ENaC bands in the Western blot represents the amount of internalized ENaC. Densitometry can be used to quantify the results.
| Treatment | Time (min) | Internalized α-ENaC (Relative Densitometry Units) | Internalized γ-ENaC (Relative Densitometry Units) |
| Vehicle | 0 | 1.00 | 1.00 |
| 15 | 1.15 ± 0.08 | 1.20 ± 0.10 | |
| 30 | 1.30 ± 0.12 | 1.35 ± 0.11 | |
| 60 | 1.45 ± 0.15 | 1.50 ± 0.13 | |
| This compound | 0 | 1.00 | 1.00 |
| 15 | 2.50 ± 0.20 | 2.60 ± 0.22 | |
| 30 | 4.80 ± 0.35 | 5.10 ± 0.40 | |
| 60 | 6.20 ± 0.50 | 6.50 ± 0.55 |
Table 1: Hypothetical quantitative data from a cell surface biotinylation experiment showing increased ENaC internalization with this compound treatment over time.
Protocol 2: Immunofluorescence Microscopy for Visualizing ENaC Internalization
This protocol allows for the direct visualization of ENaC localization within the cell following this compound treatment.
Experimental Workflow
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
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Triton X-100 or saponin (B1150181) for permeabilization
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Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against an extracellular epitope of an ENaC subunit
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control for the desired time.
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Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (for intracellular staining): If staining for internalized ENaC, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface ENaC staining, omit this step.
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Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.
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Primary Antibody Incubation: Incubate the cells with the primary anti-ENaC antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
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Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and image using a confocal microscope.
Data Presentation
The fluorescence images will show the subcellular localization of ENaC. In control cells, ENaC staining is expected to be predominantly at the plasma membrane. Following this compound treatment, an increase in intracellular punctate staining, indicative of endocytic vesicles, is expected.
| Treatment | Predominant ENaC Localization |
| Vehicle | Apical membrane |
| This compound | Intracellular puncta, reduced apical membrane staining |
Table 2: Expected qualitative results from immunofluorescence microscopy.
The protocols described in this application note provide robust methods for quantifying and visualizing the internalization of ENaC in response to this compound. The cell surface biotinylation assay offers a quantitative measure of the rate of internalization, while immunofluorescence microscopy provides visual confirmation of the translocation of ENaC from the cell surface to intracellular compartments. These techniques are valuable tools for researchers studying ENaC trafficking and for the preclinical evaluation of therapeutics like this compound that target this pathway.
References
- 1. Regulation of epithelial sodium channel trafficking by ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Regulation of Epithelial Sodium Channel Trafficking by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing SPX-101 dosage in preclinical CF models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SPX-101 in preclinical cystic fibrosis (CF) models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein.[1][2] It selectively binds to the epithelial sodium channel (ENaC) and promotes its internalization from the cell surface.[1][3] This reduction in ENaC density at the cell membrane leads to a decrease in sodium absorption from the airway surface liquid (ASL).[1][4] Consequently, the osmotic gradient is altered, leading to increased hydration of the ASL and improved mucus transport.[1][4] This mechanism of action is independent of the underlying CFTR mutation.[1][2]
Q2: In which preclinical models has this compound been tested?
This compound has been evaluated in both in vitro and in vivo preclinical models of cystic fibrosis. In vitro studies have utilized primary human bronchial epithelial cells (HBECs) from both healthy donors and CF patients.[1] The primary in vivo models include β-ENaC transgenic mice, which overexpress the β-subunit of ENaC and exhibit a CF-like lung phenotype, and a sheep model of CF where a CFTR inhibitor is administered to induce airway dehydration.[1][5]
Q3: What are the key advantages of this compound's mechanism compared to other ENaC inhibitors?
Unlike small molecule ENaC blockers that act as a "plug," this compound induces the natural process of channel internalization. This leads to a durable reduction in ENaC presence on the cell surface.[1] Preclinical studies have shown that this compound has a prolonged duration of action.[3] A significant advantage observed in preclinical safety studies is the lack of systemic side effects like hyperkalemia (elevated potassium levels), which has been a limiting factor for some small molecule ENaC inhibitors.[6] This is attributed to the low systemic exposure of the inhaled peptide.[7][8]
Troubleshooting Guide
Issue 1: Suboptimal increase in airway surface liquid (ASL) height in in vitro experiments.
-
Question: We are not observing the expected increase in ASL height in our primary human bronchial epithelial cell (HBEC) cultures after treatment with this compound. What could be the reason?
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Answer: Several factors could contribute to this. Firstly, ensure you are using an effective concentration of this compound. The half-maximal effective concentration (EC50) for increasing ASL height in CF HBECs has been reported. Refer to the table below for guidance. Secondly, the duration of treatment is crucial. While this compound has a durable effect, ensure sufficient incubation time for ENaC internalization and subsequent rehydration of the ASL. Lastly, verify the health and proper differentiation of your primary cell cultures, as this can significantly impact their responsiveness.
Issue 2: High variability in mucus transport measurements in β-ENaC transgenic mice.
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Question: Our measurements of mucus transport velocity in β-ENaC transgenic mice treated with this compound are highly variable. How can we improve the consistency of our results?
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Answer: High variability in in vivo mucus transport assays can arise from several sources. Ensure a consistent and targeted delivery of aerosolized this compound to the lungs. The method of administration (e.g., nebulization chamber vs. direct intratracheal instillation) can influence the dose delivered to the airways. It is also critical to standardize the age and phenotype severity of the β-ENaC mice used in your experimental cohorts. Finally, the technique for measuring mucus velocity should be precise and consistently applied across all animals.
Issue 3: Concerns about potential cytotoxicity at higher concentrations of this compound.
-
Question: We are planning to test a range of this compound concentrations and are concerned about potential cytotoxicity. What is the known safety profile?
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Answer: Preclinical toxicology studies have demonstrated a favorable safety profile for this compound. In 28-day inhalation toxicology studies in rats and dogs, no drug-related adverse events were observed at delivered doses up to 19.6 mg/kg/day.[2] Furthermore, these studies reported no changes in plasma or urinary sodium or potassium concentrations, and no cardiac or respiratory effects.[9] In vitro, concentrations of 1 µM and 10 µM have been effectively used to induce ENaC internalization in HBECs without reported cytotoxicity.[1] However, it is always good practice to perform a dose-response curve and assess cell viability (e.g., using an LDH or MTT assay) in your specific cell model.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Airway Surface Liquid (ASL) Height
| Cell Type | Parameter | Value | Reference |
| CF Human Bronchial Epithelial Cells | Half-maximal effective concentration (EC50) for ASL height increase | ~1 µM | [1] |
Table 2: Concentrations of this compound Used in Preclinical In Vitro Studies
| Cell Type | Assay | Concentration(s) | Reference |
| Healthy Donor Human Bronchial Epithelial Cells | ENaC Internalization | 1 µM and 10 µM | [1] |
Table 3: Overview of In Vivo Preclinical Studies with this compound
| Animal Model | Dosing Regimen | Key Outcome | Reference |
| β-ENaC Transgenic Mice | Once-daily inhalation | >90% survival | [1][5] |
| β-ENaC Transgenic Mice | Single intranasal dose | Increased mucus transport | [1] |
| Sheep Model of CF | Single dose | Restoration of tracheal mucus velocity | [5] |
Experimental Protocols
Protocol 1: Assessment of ENaC Internalization in Human Bronchial Epithelial Cells
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Cell Culture: Culture primary human bronchial epithelial cells (HBECs) on permeable supports until fully differentiated and exhibiting a stable transepithelial resistance.
-
Treatment: Treat the apical surface of the HBECs with this compound (e.g., 1 µM or 10 µM) or a control peptide in an appropriate vehicle for the desired time at 37°C.
-
Surface Biotinylation: At the end of the treatment period, wash the cells with ice-cold PBS. Apically apply a solution of membrane-impermeable biotin (B1667282) (e.g., sulfo-NHS-SS-biotin) and incubate on ice to label surface proteins.
-
Lysis: Quench the biotinylation reaction and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated beads to capture biotinylated (surface) proteins.
-
Western Blot Analysis: Elute the captured proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies specific for the α, β, and γ subunits of ENaC to assess changes in their surface expression levels.
Mandatory Visualizations
Caption: Mechanism of action of this compound in hydrating airway mucus.
Caption: Workflow for assessing ENaC internalization.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Spyryx Biosciences Presents Data at NACFC on this compound Demonstrating Efficacy, Safety, and Stability in Animal Models [prnewswire.com]
- 3. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonclinical safety assessment of this compound, a novel peptide promoter of epithelial sodium channel internalization for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
challenges in SPX-101 delivery for in vivo experiments
Welcome to the technical support center for SPX-101. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational peptide therapeutic designed to treat cystic fibrosis (CF). It is a mimetic of the S18 peptide, which is derived from the SPLUNC1 protein.[1] this compound works by binding to the epithelial sodium channel (ENaC) on the surface of airway epithelial cells. This binding promotes the internalization of ENaC, reducing its density on the cell membrane.[2] The hyperactivation of ENaC is a key contributor to airway dehydration in CF. By reducing ENaC activity, this compound aims to restore airway surface liquid hydration and improve mucociliary clearance.[1][3]
Q2: What is the recommended route of administration for this compound in in vivo experiments?
A2: The primary and most effective route of administration for this compound in preclinical animal models is via inhalation, either through nebulization or intranasal administration.[1][2] This method allows for direct delivery to the target site in the lungs.
Q3: What are the appropriate animal models for in vivo studies with this compound?
A3: The βENaC-transgenic (Tg) mouse is a commonly used model that mimics the lung pathology of CF, including increased airway sodium absorption and mucus obstruction.[1][2] Ovine (sheep) models of CF have also been utilized to assess the effects of this compound on mucus transport.[2][3]
Q4: Is this compound stable in biological fluids like those found in the CF lung?
A4: Yes, this compound was specifically designed for enhanced stability. It has been shown to be stable in sputum from CF patients, which contains high levels of proteases that can degrade other peptides.[4] After exposure to CF sputum, this compound retains its ability to promote ENaC internalization and its in vivo efficacy.[4]
Troubleshooting Guides
Troubleshooting Nebulization and Delivery Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected efficacy in animal models. | 1. Suboptimal Aerosol Particle Size: The mass median aerodynamic diameter (MMAD) of the aerosol particles may be too large or too small for efficient deposition in the deep lung. 2. Peptide Instability During Nebulization: The shear stress and heat generated by some nebulizers could potentially affect the peptide's integrity. 3. Incorrect Nebulizer Assembly: Improperly assembled equipment can lead to leaks and inefficient aerosol generation. | 1. Aim for an MMAD between 1-5 µm for optimal deep lung deposition.[3] Consider using a vibrating mesh nebulizer, which is known for its efficiency and gentle aerosolization of biologics. 2. Although this compound is designed for stability, confirm the integrity of the nebulized peptide using techniques like mass spectrometry.[3] 3. Carefully follow the manufacturer's instructions for assembling and operating the nebulizer. Ensure all connections are secure. |
| Visible precipitate in the this compound solution before or after nebulization. | 1. Improper Formulation: The peptide may not be fully dissolved or may be interacting with components of the vehicle. 2. pH or Temperature Issues: The pH of the solution may not be optimal for this compound solubility, or temperature changes during the experiment could be causing precipitation. | 1. Ensure this compound is fully dissolved in a suitable vehicle, such as sterile saline. Prepare fresh solutions for each experiment. 2. Maintain a consistent and appropriate pH for the solution. Avoid drastic temperature fluctuations during the experiment. |
| Animals show signs of distress during or after administration. | 1. Stress from Restraint: Animals, particularly mice, can experience stress in nose-only exposure systems, which can alter their breathing patterns and affect dose delivery. 2. Irritation from the Formulation: Although preclinical and clinical studies have shown this compound to be well-tolerated, individual animals may have sensitivities. | 1. Acclimatize the animals to the restraint tubes or exposure chamber in sessions prior to the actual study to minimize stress. 2. Monitor animals closely during and after exposure. If irritation is suspected, ensure the formulation is at a physiological pH and osmolarity. |
Data Interpretation Challenges
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in experimental outcomes between animals in the same group. | 1. Inconsistent Dosing: Uneven aerosol distribution in a whole-body chamber or variable breathing patterns in a nose-only system can lead to inconsistent dosing. 2. Animal-Specific Physiological Differences: Natural variations in animal physiology can affect response to the treatment. | 1. For nose-only systems, ensure a proper fit of the restraining tubes. For whole-body systems, ensure proper mixing and distribution of the aerosol. 2. Increase the number of animals per group to improve statistical power and account for individual variability. |
| Lack of a clear dose-response relationship. | 1. Dose Range is Too Narrow or Not in the Therapeutic Window: The selected doses may be too high (on the plateau of the dose-response curve) or too low to elicit a graded response. 2. Issues with Delivery of Higher Concentrations: Higher concentrations of peptides can sometimes have different aerosolization properties. | 1. Conduct a pilot study with a wider range of doses to identify the therapeutic window. 2. Characterize the aerosol properties at each concentration to ensure consistent delivery. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Administration Route | Dosing Regimen | Key Finding | Reference |
| βENaC-Tg Mice | Intranasal | Once-daily | Improved survival and reduced airway inflammation. | [1] |
| βENaC-Tg Mice | Inhalation | Once-daily | >90% survival. | [2] |
| βENaC-Tg Mice | Inhalation | Once or twice daily | Nearly 100% survival in a 14-day study. | [3] |
| Ovine Model of CF | Inhalation | Single dose | Dose-dependent restoration of tracheal mucus velocity. | [3] |
Experimental Protocols
Protocol 1: Intranasal Administration of this compound in βENaC-Tg Mice
Objective: To assess the in vivo efficacy of this compound on survival and airway inflammation in a mouse model of CF lung disease.
Materials:
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This compound peptide
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Sterile, preservative-free saline
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Anesthetic (e.g., isoflurane)
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Micropipette and tips
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βENaC-Tg mice
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is clear and free of precipitates. Prepare fresh for each day of dosing.
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Animal Anesthesia: Lightly anesthetize the mice using isoflurane. The anesthetic depth should be sufficient to prevent movement during administration but allow for quick recovery.
-
Intranasal Administration:
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Hold the anesthetized mouse in a supine position.
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Using a micropipette, carefully deliver a small volume (e.g., 20-50 µL) of the this compound solution to the nares of the mouse.
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Administer the solution slowly to allow the mouse to inhale the liquid, minimizing the risk of fluid entering the esophagus.
-
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Dosing Regimen: Administer the dose once daily for the duration of the study (e.g., 14 days).
-
Monitoring:
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Monitor the mice daily for signs of respiratory distress, weight loss, and survival.
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At the end of the study, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis of inflammatory markers.
-
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action in airway epithelial cells.
Experimental Workflow for In Vivo Delivery
Caption: General experimental workflow for this compound in vivo delivery.
References
SPX-101 Stability in Experimental Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of SPX-101 in experimental solutions. The following information is curated to address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an investigational peptide therapeutic designed to mimic the S18 binding site of the SPLUNC1 protein.[1] Its primary mechanism of action is to promote the internalization of the epithelial sodium channel (ENaC), thereby restoring airway surface liquid hydration, a critical factor in conditions like cystic fibrosis.[1][2] As a peptide, this compound's stability can be influenced by various factors in experimental solutions, including temperature, pH, and enzymatic degradation, which can impact its biological activity and the reproducibility of experimental results.
Q2: How should lyophilized this compound be stored?
A2: For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[2][3] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can accelerate degradation.[3]
Q3: What is the recommended procedure for reconstituting this compound?
A3: It is crucial to use a sterile, slightly acidic buffered solution (pH 5-7) for reconstitution.[2] High-purity water or a buffer such as sterile phosphate-buffered saline (PBS) at a pH around 6.0 is a suitable starting point. For detailed instructions, please refer to the Experimental Protocols section.
Q4: Once in solution, how should this compound be stored?
A4: Peptide solutions are significantly less stable than their lyophilized form.[2] For immediate use, store the solution at 2-8°C. For longer-term storage, it is highly recommended to aliquot the reconstituted this compound into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]
Q5: What factors in my experimental solution can affect this compound stability?
A5: Several factors can impact the stability of this compound in your experimental setup:
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pH: Extreme pH values can lead to hydrolysis or deamidation. A pH range of 5-7 is generally recommended for peptide stability.[2]
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Temperature: Higher temperatures accelerate degradation. Experiments should be designed to minimize the exposure of this compound to elevated temperatures for extended periods.
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Proteases: Although this compound was designed for enhanced stability against proteases found in cystic fibrosis sputum, the presence of other proteases in your experimental system could still lead to degradation.[4]
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Oxidizing agents: The presence of oxidizing agents in your buffers can also compromise the integrity of the peptide.
Troubleshooting Guides
Problem: I am observing a loss of this compound activity in my experiments.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage | - Ensure lyophilized peptide is stored at -20°C or -80°C. - Aliquot reconstituted solutions to avoid freeze-thaw cycles. - Confirm that the storage buffer is sterile and at an appropriate pH (5-7).[2] |
| Precipitation or aggregation | - Visually inspect the solution for any cloudiness or particulates. - Consider sonicating the solution briefly to aid dissolution. - If aggregation is suspected, try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer. |
| Incompatible buffer components | - Review all components of your experimental buffer for potential incompatibilities with peptides. - Test the stability of this compound in your buffer over the time course of your experiment using a stability assay (see Experimental Protocols). |
| Adsorption to labware | - Peptides can adsorb to plastic surfaces. Consider using low-protein-binding microcentrifuge tubes and pipette tips. |
Problem: My this compound solution appears cloudy or has visible precipitates.
| Potential Cause | Troubleshooting Steps |
| Poor solubility | - Ensure the reconstitution buffer is appropriate. For basic peptides, a slightly acidic buffer can improve solubility, while acidic peptides may require a slightly basic buffer. - As a last resort for highly hydrophobic peptides, a small amount of organic solvent (e.g., DMSO) can be used for initial dissolution, followed by dilution in the experimental buffer. |
| Aggregation | - Aggregation can occur at high concentrations. Try preparing a more dilute stock solution. - Avoid vigorous vortexing, which can sometimes induce aggregation. Gentle swirling or inversion is preferred. |
| Buffer pH is at the isoelectric point (pI) of the peptide | - Peptides are least soluble at their pI. Adjust the buffer pH to be at least one unit away from the pI of this compound. |
Data Presentation
While specific quantitative stability data for this compound under various experimental conditions is not publicly available, the following tables provide a summary of known qualitative stability and templates for you to record your own experimental findings.
Table 1: Summary of Known this compound Stability Characteristics
| Condition | Stability | Reference |
| Lyophilized Powder (Long-term) | Stable at -20°C to -80°C | [2][3] |
| Aqueous Solution (Short-term) | Recommended storage at 2-8°C for immediate use | |
| Aqueous Solution (Long-term) | Aliquot and store at -20°C to -80°C | [2] |
| Presence of Cystic Fibrosis Sputum | Stable | [4] |
| Nebulization | Optimized for stability during nebulization | [5] |
Table 2: Experimental Stability Log for this compound
Use this table to document the stability of this compound in your specific experimental solutions.
| Buffer Composition | pH | Storage Temperature (°C) | Time Point | % Remaining Active this compound (e.g., by HPLC) | Observations (e.g., precipitation) |
| e.g., PBS | 7.4 | 4 | 0 hr | 100% | Clear solution |
| 24 hr | |||||
| 48 hr | |||||
| Your Buffer 1 | |||||
| Your Buffer 2 |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
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Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes. This prevents water condensation on the peptide.[2]
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Solvent Preparation: Prepare a sterile, slightly acidic buffer (e.g., pH 6.0) using high-purity water.
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Reconstitution: Carefully unseal the vial and add the appropriate volume of the prepared buffer to achieve the desired stock concentration (e.g., 1-10 mg/mL).[2]
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Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous vortexing. If the peptide is difficult to dissolve, brief sonication may be helpful.
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Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-protein-binding vials. Store the aliquots at -20°C or -80°C until use.
Protocol 2: General Workflow for Assessing this compound Stability in an Experimental Buffer
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Preparation: Reconstitute this compound as described in Protocol 1 to create a concentrated stock solution.
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Dilution: Dilute the this compound stock solution into your experimental buffer to the final working concentration.
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Initial Analysis (T=0): Immediately take an aliquot of the solution and analyze it to determine the initial concentration and purity of this compound. High-Performance Liquid Chromatography (HPLC) is a common method for this.
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Incubation: Incubate the remaining solution under the conditions of your experiment (e.g., specific temperature, light exposure).
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Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take additional aliquots and analyze them using the same method as in step 3.
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Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the initial concentration. This will provide a stability profile of this compound in your specific experimental conditions.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its stability assessment.
Caption: this compound binds to ENaC, promoting its internalization and subsequent degradation.
Caption: Experimental workflow for assessing the stability of this compound in a novel solution.
References
troubleshooting SPX-101 variability in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SPX-101 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein.[1][2] It selectively binds to the epithelial sodium channel (ENaC) and promotes its internalization from the cell surface.[1][2] This reduction in the number of active ENaC channels at the cell membrane leads to a decrease in sodium absorption.[3][4] In the context of cystic fibrosis, this mechanism helps to hydrate (B1144303) the airway surface liquid and improve mucus clearance.[4][5]
Q2: What are the key cell-based assays to assess this compound activity?
The primary in vitro assays to characterize the activity of this compound are:
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ENaC Internalization Assay: This assay directly measures the ability of this compound to induce the removal of ENaC subunits from the cell surface. This is often assessed using techniques like surface biotinylation followed by Western blotting.[1][2]
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Amiloride-Sensitive Current Measurement: This electrophysiological assay measures the function of ENaC channels. A reduction in the amiloride-sensitive current in the presence of this compound indicates a decrease in ENaC activity.[5][6]
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Cell Viability/Cytotoxicity Assays: These assays are crucial to ensure that the observed effects of this compound are not due to cellular toxicity. Common assays include MTT, XTT, or CCK-8 assays.[7][8][9]
Q3: What are some common sources of variability in this compound cell-based assays?
Variability in cell-based assays with peptide therapeutics like this compound can arise from several factors:
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Peptide Handling and Storage: Peptides are sensitive to degradation. Improper storage, repeated freeze-thaw cycles, and incorrect solubilization can lead to loss of activity and inconsistent results.[10]
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Cell Culture Conditions: High cell passage number, mycoplasma contamination, and inconsistencies in cell seeding density can significantly impact cellular responses.
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Reagent Quality and Consistency: Lot-to-lot variation in serum, media, and other critical reagents can introduce variability.
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Experimental Technique: Inconsistent pipetting, timing of incubations, and washing steps can lead to significant intra- and inter-assay variability.
Troubleshooting Guides
Issue 1: High Variability in Amiloride-Sensitive Current Measurements
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Monolayer | Ensure a confluent and healthy cell monolayer before starting the experiment. Use cells within a consistent and low passage number range. |
| Electrode Polarization | Regularly check and re-chloridize Ag/AgCl electrodes. |
| Voltage Clamp Issues | Ensure proper voltage clamp settings and monitor series resistance throughout the experiment. High series resistance can lead to inaccurate current measurements.[11] |
| Incomplete Amiloride (B1667095) Block | Use a saturating concentration of amiloride (typically 10-100 µM) to ensure complete blockade of ENaC.[12][13] |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.[10] |
Issue 2: Inconsistent ENaC Internalization in Western Blot Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Biotinylation | Optimize the concentration of the biotinylation reagent and the incubation time. Ensure cells are washed thoroughly to remove any excess unbound biotin. |
| Incomplete Cell Lysis | Use a lysis buffer optimized for membrane proteins and ensure complete cell disruption. |
| Low Protein Yield | Start with a sufficient number of cells to obtain adequate protein for Western blot analysis. |
| Antibody Issues | Use a validated antibody specific for the ENaC subunit of interest. Optimize antibody concentration and incubation conditions. |
| Variability in this compound Treatment | Ensure consistent timing and concentration of this compound treatment across all samples. |
Issue 3: Low or No Response to this compound Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. |
| Poor Peptide Solubility | Ensure this compound is completely dissolved in a suitable solvent before adding it to the cell culture medium.[10] |
| Cell Line Unresponsive | Confirm that the cell line you are using expresses ENaC at a sufficient level. |
| Assay Readout Not Sensitive Enough | Optimize the assay parameters to ensure a sufficient signal-to-noise ratio. |
| Peptide Inactivity | Verify the activity of your this compound stock using a validated positive control. |
Experimental Protocols
Protocol 1: ENaC Internalization Assay (Surface Biotinylation and Western Blot)
Objective: To quantify the amount of ENaC at the cell surface following treatment with this compound.
Methodology:
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Cell Culture: Plate primary human bronchial epithelial cells or a suitable cell line expressing ENaC in 6-well plates and grow to confluence.
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This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 2 hours).
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Surface Biotinylation:
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Wash cells twice with ice-cold PBS.
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Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.
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Quench the reaction by washing with a quenching buffer (e.g., PBS containing glycine (B1666218) or Tris).
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Wash cells twice with ice-cold PBS.
-
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Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Streptavidin Pulldown:
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Incubate a portion of the cell lysate with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
Wash the beads several times to remove non-biotinylated proteins.
-
-
Elution and Western Blot:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for an ENaC subunit (e.g., α, β, or γ-ENaC).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry. A decrease in the band intensity in the this compound treated samples compared to the control indicates ENaC internalization.
Protocol 2: Measurement of Amiloride-Sensitive Current
Objective: To measure the electrophysiological activity of ENaC in response to this compound.
Methodology:
-
Cell Culture: Grow epithelial cells on permeable supports until a confluent monolayer with a high transepithelial resistance is formed.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.
-
Short-Circuit Current (Isc) Measurement:
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
After a stable baseline Isc is established, add this compound to the apical chamber at the desired concentration.
-
Once the this compound effect has reached a steady state, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to block ENaC.
-
-
Data Analysis: The amiloride-sensitive current is calculated as the difference between the Isc before and after the addition of amiloride. A decrease in the amiloride-sensitive current in the presence of this compound indicates inhibition of ENaC activity.[14]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Amiloride-Sensitive Current
| This compound Concentration (µM) | Amiloride-Sensitive Current (% of Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 60 |
| 10 | 35 |
| 100 | 20 |
Table 2: Time Course of ENaC Internalization with this compound (10 µM)
| Time (hours) | Surface ENaC Levels (% of t=0) |
| 0 | 100 |
| 0.5 | 75 |
| 1 | 50 |
| 2 | 40 |
| 4 | 38 |
| 8 | 35 |
Visualizations
Caption: this compound binds to ENaC, promoting its internalization and subsequent degradation, leading to reduced sodium influx.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. lifetein.com [lifetein.com]
- 8. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 9. Cell Viability Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. genscript.com [genscript.com]
- 11. CFTR fails to inhibit the epithelial sodium channel ENaC expressed in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Amiloride-sensitive epithelial Na+ channel currents in surface cells of rat rectal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absorptive apical amiloride-sensitive Na+ conductance in human endometrial epithelium - PMC [pmc.ncbi.nlm.nih.gov]
SPX-101 Technical Support Center: Solubility and Formulation for Research
Welcome to the SPX-101 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation of this compound for preclinical and in-vitro research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is an investigational peptide therapeutic designed as a mimetic of the S18 binding site of the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) protein.[1] Its primary mechanism of action is to promote the internalization of the epithelial sodium channel (ENaC), thereby reducing its activity.[1][2] This leads to increased hydration of the airway surface liquid and is being investigated as a treatment for cystic fibrosis.[1][2] this compound was specifically developed and optimized from the natural S18 peptide for enhanced stability and suitability for nebulization.[3]
Q2: I am having trouble dissolving the lyophilized this compound powder. What solvents are recommended?
A2: While specific solubility data for this compound in various research-grade solvents is not publicly available, general guidelines for peptides of similar nature can be followed. For initial reconstitution of the lyophilized powder, it is recommended to start with sterile, purified water (e.g., water for injection or cell culture grade water). If solubility in water is limited, the choice of solvent will depend on the peptide's amino acid composition. As a peptide mimetic, its polarity will be a key determinant.
For peptides with a high content of hydrophobic amino acids, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer. Given that this compound is designed for inhalation, it is likely to have a degree of aqueous solubility.
Q3: What is the recommended procedure for reconstituting lyophilized this compound?
A3: The following is a general protocol for reconstituting lyophilized peptides like this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile water or an appropriate buffer to the vial.
-
Gently swirl or rock the vial to dissolve the contents. Avoid vigorous shaking or vortexing, which can cause aggregation or degradation of the peptide.
-
If the peptide does not fully dissolve, sonication in a water bath for short periods may help.
Q4: Are there any known stability issues with this compound in solution?
A4: this compound was engineered for improved stability compared to the native S18 peptide.[3] It has been shown to be stable in the presence of cystic fibrosis sputum, which contains proteases that can degrade other peptides.[2] For laboratory use, it is best practice to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. The long-term stability of this compound in various laboratory buffers has not been publicly documented.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in water. | The peptide may have significant hydrophobic character. | 1. Try gentle warming of the solution (up to 40°C). 2. Use a sonication bath for brief intervals. 3. If still insoluble, dissolve a small test amount in a minimal volume of DMSO (e.g., 10-50 µL) and then slowly add your aqueous buffer while gently mixing. Observe for any precipitation. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The final concentration of the peptide in the aqueous buffer may be above its solubility limit, or the final percentage of DMSO may be too low to maintain solubility. | 1. Increase the final concentration of DMSO in your working solution (ensure it is compatible with your experimental system). 2. Decrease the final concentration of this compound. 3. Try a different aqueous buffer with a different pH, as peptide solubility can be pH-dependent. |
| Variability in experimental results between batches of this compound solution. | The peptide may be degrading in solution or adsorbing to labware. | 1. Prepare fresh solutions for each experiment. 2. If storing stock solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. 3. Consider using low-protein-binding microcentrifuge tubes and pipette tips. 4. For sensitive applications, determine the concentration of your prepared solution using a peptide quantification assay. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol is a general guideline for preparing an aqueous stock solution of this compound for in-vitro experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Low-protein-binding microcentrifuge tubes
-
Pipettors and low-retention tips
Procedure:
-
Bring the vial of lyophilized this compound to room temperature.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently agitate the vial until the powder is completely dissolved. Do not vortex.
-
If necessary, use a bath sonicator for a few minutes to aid dissolution.
-
Once dissolved, the solution should be clear. If not, refer to the troubleshooting guide.
-
Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Technical Support Center: Overcoming Resistance to SPX-101 in Cellular Models
Disclaimer: The following technical support guide is designed for researchers, scientists, and drug development professionals. SPX-101 is an investigational peptide that was developed for the treatment of cystic fibrosis by targeting the epithelial sodium channel (ENaC). Its mechanism involves promoting the internalization of ENaC to increase airway hydration.[1][2][3] Currently, there is no publicly available research on the use of this compound in cancer models or on mechanisms of resistance in that context.
This guide, therefore, addresses the topic of overcoming resistance to this compound in a hypothetical cancer research setting . The troubleshooting advice, experimental protocols, and potential resistance mechanisms are based on established principles of drug resistance in oncology.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1).[3] It selectively binds to the epithelial sodium channel (ENaC) and promotes its internalization from the cell surface.[3][4] This reduction in ENaC density at the plasma membrane decreases sodium and fluid absorption, which in the context of cystic fibrosis, helps to hydrate (B1144303) the airway surface liquid and improve mucus clearance.[1][2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A2: In a hypothetical cancer context, resistance to a therapeutic agent like this compound that targets a specific cell surface protein could arise from several general mechanisms of drug resistance:
-
Target Alteration: Genetic mutations in the subunits of ENaC could prevent this compound from binding effectively.
-
Reduced Target Expression: The cancer cells may have downregulated the expression of one or more ENaC subunits (α, β, or γ), reducing the number of available targets for this compound.
-
Activation of Compensatory Pathways: The cancer cells may have activated alternative signaling pathways that bypass the effects of ENaC internalization and promote cell survival and proliferation.
-
Increased Target Recycling or Expression: The cells might have developed mechanisms to rapidly recycle ENaC back to the cell surface or increase its synthesis, counteracting the internalization effect of this compound.
Q3: How can I determine if my resistant cells have altered ENaC expression?
A3: You can assess ENaC expression at both the protein and mRNA levels. For protein expression, Western blotting of whole-cell lysates can quantify the total amount of each ENaC subunit. To specifically assess the amount of ENaC on the cell surface where this compound acts, cell surface biotinylation followed by Western blotting is recommended. For mRNA expression, quantitative real-time PCR (qRT-PCR) can be used to measure the transcript levels of the ENaC subunit genes (SCNN1A, SCNN1B, SCNN1G).
Q4: What experimental approaches can I use to investigate the activation of bypass signaling pathways in my resistant cell lines?
A4: To identify activated compensatory pathways, a broad discovery approach like RNA sequencing (RNA-seq) or proteomic analysis can be used to compare the gene and protein expression profiles of your sensitive and resistant cell lines. This may reveal upregulated survival pathways, such as the PI3K/Akt, MAPK/ERK, or other growth factor receptor pathways. The findings can then be validated using techniques like Western blotting to check for the phosphorylation (activation) status of key proteins in these pathways.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound (Increased IC50)
| Potential Cause | Troubleshooting/Investigation Steps | Expected Outcome if Cause is Confirmed |
| Altered ENaC subunit expression | 1. Compare total ENaC subunit (α, β, γ) protein levels in sensitive vs. resistant cells via Western blot. 2. Compare surface ENaC levels using cell surface biotinylation. 3. Analyze ENaC subunit gene expression via qRT-PCR. | Resistant cells show significantly lower total and/or surface expression of one or more ENaC subunits. |
| Mutation in ENaC preventing this compound binding | 1. Sequence the ENaC subunit genes from the resistant cell line. 2. Perform co-immunoprecipitation with labeled this compound to assess binding in sensitive vs. resistant cell lysates. | Identification of mutations in the putative this compound binding region. Reduced co-immunoprecipitation of ENaC with this compound in resistant cells. |
| Activation of a survival pathway | 1. Perform RNA-seq or a phospho-kinase array to compare sensitive and resistant cells. 2. Validate findings with Western blot for key phosphorylated proteins (e.g., p-Akt, p-ERK). 3. Treat resistant cells with this compound in combination with an inhibitor of the identified pathway. | Resistant cells show hyperactivation of a specific survival pathway. Combination therapy restores sensitivity to this compound. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting/Investigation Steps | Expected Outcome if Cause is Confirmed |
| Cell line heterogeneity | 1. Perform single-cell cloning to establish a homogenous population. 2. Regularly check for mycoplasma contamination. | Consistent IC50 values and molecular profiles across experiments with the clonal population. |
| This compound peptide degradation | 1. Aliquot this compound upon receipt and store at the recommended temperature. 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions for each experiment from a stock aliquot. | Improved consistency in experimental results. |
| Variable cell culture conditions | 1. Maintain a strict cell passage number limit. 2. Ensure consistent seeding density and growth phase of cells at the start of each experiment. | Reduced variability in cell growth and response to treatment. |
Experimental Protocols & Data Presentation
Protocol 1: Assessment of Surface ENaC Expression via Biotinylation
-
Cell Culture: Grow sensitive and resistant cells to 80-90% confluency in appropriate culture vessels.
-
Biotinylation: Wash cells twice with ice-cold PBS. Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.
-
Quenching: Quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine).
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated agarose (B213101) beads overnight at 4°C to capture biotinylated (surface) proteins.
-
Elution and Western Blotting: Wash the beads extensively. Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies specific for the α, β, and γ subunits of ENaC. A loading control that is not a surface protein (e.g., GAPDH) should be run on the whole-cell lysate to ensure equal protein input into the pulldown.
Table 1: Example Data for ENaC Subunit Expression
| Cell Line | Relative Surface α-ENaC Level | Relative Surface β-ENaC Level | Relative Surface γ-ENaC Level | This compound IC50 (µM) |
| Sensitive Parental Line | 1.00 | 1.00 | 1.00 | 5.2 |
| Resistant Subclone 1 | 0.21 | 0.95 | 1.05 | 48.7 |
| Resistant Subclone 2 | 1.02 | 1.01 | 0.15 | 55.3 |
Signaling Pathways and Workflow Diagrams
Caption: Mechanism of Action for this compound.
Caption: Hypothetical Resistance Mechanisms to this compound.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
SPX-101 Long-Term Treatment Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining protocols related to long-term studies of SPX-101. It includes troubleshooting guides, frequently asked questions, detailed experimental methodologies, and data summaries to facilitate successful and consistent experimental outcomes.
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during long-term in vitro experiments with this compound.
Question: We are observing inconsistent effects of this compound on our human bronchial epithelial cell (HBEC) cultures. What could be the cause?
Answer: Inconsistent results can stem from several factors. Firstly, ensure the stability and proper storage of the this compound peptide. Although this compound is stable in long-term storage and in the presence of proteases found in cystic fibrosis sputum, repeated freeze-thaw cycles or improper storage can compromise its activity.[1] Secondly, variability in cell culture conditions, such as passage number and confluency, can impact cellular responses. It is recommended to use cells within a consistent and low passage number range. Finally, ensure accurate and consistent dosing.
Question: We are concerned about potential cytotoxicity with long-term, continuous exposure to this compound. What is known about its safety profile in vitro?
Answer: Preclinical GLP toxicology studies in animals with daily inhalation of this compound for 28 days showed no systemic or local respiratory tract toxicity.[2] Importantly, no adverse effects on circulating electrolytes, including serum potassium levels, were observed, which can be a concern with other ENaC inhibitors.[2][3] While specific long-term cytotoxicity data on cultured cells is limited, these in vivo findings suggest a favorable safety profile. However, it is always recommended to perform cell viability assays (e.g., MTT or LDH assays) in your specific cell model and experimental conditions to establish the optimal non-toxic concentration range for long-term studies.
Question: Our cells are showing signs of stress or altered morphology after prolonged treatment with this compound. What could be the reason?
Answer: While this compound has a good preclinical safety profile, long-term continuous exposure in vitro could potentially lead to cellular stress.[2] This could be related to the sustained internalization of the epithelial sodium channel (ENaC), which might have unforeseen consequences on cellular homeostasis. It is crucial to monitor cell morphology regularly and consider including recovery periods in your experimental design where the cells are cultured in the absence of this compound. Additionally, ensure that the culture medium is refreshed regularly to prevent nutrient depletion and waste accumulation, which can exacerbate cellular stress.
Question: How can we confirm that this compound is effectively internalizing ENaC in our long-term cultures?
Answer: To verify the continued efficacy of this compound in your long-term experiments, you can perform periodic functional and biochemical assays. A key functional assay is the measurement of amiloride-sensitive current, which should remain significantly decreased in the presence of this compound.[3][4][5] Biochemically, you can assess the levels of surface-expressed ENaC subunits (α, β, and γ) using techniques like surface biotinylation followed by Western blotting.[4][5] A sustained reduction in the surface expression of these subunits will confirm the ongoing activity of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro effects of this compound.
| Parameter | Cell Type | Value | Reference |
| Effective Concentration (EC50) for ENaC Internalization | Human Bronchial Epithelial Cells (from CF donors) | 261 nM | [5] |
| Target | Effect | Magnitude of Effect | Reference |
| α, β, and γ ENaC Subunits | Promotes Internalization | Significant decrease in membrane expression | [4][5] |
| Amiloride-Sensitive Current | Inhibition | Significant decrease | [3][4][5] |
Experimental Protocols
ENaC Internalization Assay using Surface Biotinylation and Western Blotting
This protocol is designed to assess the effect of this compound on the internalization of ENaC subunits in primary human bronchial epithelial cells.[4][5]
Materials:
-
Primary human bronchial epithelial cells (HBECs) cultured on permeable supports
-
This compound peptide
-
Control peptide
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies against α, β, and γ ENaC subunits
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture HBECs to confluence on permeable supports.
-
Treat the apical surface of the cells with the desired concentration of this compound or control peptide for the specified duration.
-
Wash the cells with ice-cold PBS.
-
Apically label the surface proteins with Sulfo-NHS-SS-Biotin according to the manufacturer's instructions.
-
Quench the biotinylation reaction.
-
Lyse the cells and collect the total protein lysate.
-
Incubate a portion of the lysate with streptavidin-agarose beads to pull down the biotinylated (surface) proteins.
-
Elute the biotinylated proteins from the beads.
-
Separate the proteins from both the total lysate and the biotinylated fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the α, β, and γ ENaC subunits.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of each ENaC subunit on the cell surface compared to the total cellular pool.
Measurement of Amiloride-Sensitive Current
This protocol measures the effect of this compound on ENaC activity by quantifying the amiloride-sensitive component of the short-circuit current (Isc) in Ussing chamber experiments.[3]
Materials:
-
Primary human bronchial epithelial cells cultured on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
This compound peptide
-
Voltage-clamp amplifier
Procedure:
-
Mount the permeable supports with confluent HBECs in the Ussing chambers.
-
Bathe both the apical and basolateral surfaces with Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Measure the baseline short-circuit current (Isc).
-
Apply this compound to the apical chamber and record the change in Isc until a new stable baseline is achieved.
-
Subsequently, add amiloride to the apical chamber to block ENaC activity.
-
The difference in Isc before and after the addition of amiloride represents the amiloride-sensitive current.
-
Compare the amiloride-sensitive current in control versus this compound-treated cells to determine the inhibitory effect of this compound.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Workflow.
References
- 1. This compound is stable in and retains function after exposure to cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SPX-101 Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of SPX-101 in experimental settings. This compound is a peptide mimetic of Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) designed to treat cystic fibrosis by promoting the internalization of the epithelial sodium channel (ENaC), thereby increasing airway surface liquid hydration and mucus clearance.[1][2][3] While this compound has demonstrated high selectivity for ENaC, this guide offers troubleshooting strategies and detailed protocols to investigate unexpected experimental outcomes.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptide therapeutic that mimics the ENaC-inhibitory domain of SPLUNC1.[2][5] It selectively binds to ENaC and induces its internalization from the cell surface, leading to a durable reduction in sodium absorption.[1][4] This modulation of ENaC density helps to restore airway surface liquid height, facilitating improved mucociliary clearance.[1][3]
Q2: What is the known selectivity profile of this compound?
A2: this compound has been shown to be highly selective for ENaC. In preclinical safety assessments, it was screened against a panel of 87 common receptors and kinases and did not exhibit significant inhibitory or activating effects on any of these proteins.[4] Clinical trials in healthy volunteers and adults with CF have shown that nebulized this compound results in little to no systemic exposure and has not been associated with systemic side effects like hyperkalemia, a known risk for systemically-acting ENaC blockers.[5][6][7]
Q3: My experimental results are not consistent with ENaC inhibition. Could this be an off-target effect?
A3: While this compound is highly selective, unexpected results warrant careful investigation. An inconsistent phenotype could arise from several factors, including off-target interactions, experimental variability, or complex downstream biology. It is crucial to verify that the observed effect is dose-dependent and reproducible. This guide provides protocols to systematically investigate potential off-target interactions.
Q4: What are the potential, albeit low-probability, off-targets for an ENaC modulator like this compound?
A4: For ENaC modulators in general, potential off-targets could include other members of the ENaC/degenerin (DEG) family of ion channels or other proteins involved in membrane trafficking and ion homeostasis. Although this compound has very low systemic exposure, any unintended systemic activity could theoretically impact renal ENaC, though this has not been observed in clinical studies.[5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Action |
| Unexpected change in cell viability or morphology at high concentrations. | High concentrations of any peptide can sometimes lead to non-specific membrane effects or other off-target toxicities. | 1. Perform a detailed dose-response curve to distinguish the therapeutic window from any toxic effects. 2. Include a scrambled peptide control at equivalent concentrations to determine if the effect is sequence-specific. 3. Assess membrane integrity using assays like LDH or Propidium Iodide staining. |
| Observed phenotype is not rescued by ENaC overexpression or is present in ENaC-knockout cells. | This strongly suggests an off-target effect, as the phenotype is independent of the primary target. | 1. Confirm ENaC knockout or overexpression via Western Blot or qPCR. 2. Proceed with off-target identification protocols, such as Chemical Proteomics (see Protocol 2). |
| Inconsistent results in electrophysiology experiments (e.g., changes in currents other than ENaC). | The peptide may be interacting with other ion channels on the cell surface. | 1. Verify the identity of the recorded currents using specific channel blockers as controls. 2. Perform a systematic screen against a panel of other relevant ion channels expressed in your cell model using Patch-Clamp Electrophysiology (see Protocol 1). |
Quantitative Data Summary
The following table summarizes the known interaction profile of this compound.
| Target/Protein Panel | Interaction/Effect | Result | Reference |
| Epithelial Sodium Channel (ENaC) | Binding and Internalization | Selective binding to α, β, and γ subunits, promoting internalization. | [4] |
| Panel of 87 Receptors & Kinases | Inhibition or Activation | No significant activity observed. | [4] |
| Systemic Exposure (Human Trials) | Pharmacokinetics | Very low systemic exposure after inhalation. | [5][6] |
| Serum Potassium Levels (Human Trials) | Safety/Off-Target Effect | No dose-limiting hyperkalemia observed. | [5][6] |
Experimental Protocols
Protocol 1: Off-Target Ion Channel Screening via Patch-Clamp Electrophysiology
Objective: To assess the effect of this compound on ion channels other than ENaC that are endogenously expressed in the experimental cell model.
Methodology:
-
Cell Preparation: Culture the selected cell line (e.g., human bronchial epithelial cells) on glass coverslips suitable for patch-clamp recording.
-
Solution Preparation:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Note: Solutions should be modified with appropriate channel blockers (e.g., TEA for K⁺ channels, Cd²⁺ for Ca²⁺ channels) to isolate specific currents of interest.
-
-
Recording Procedure:
-
Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Establish a stable baseline recording of the ion channel current of interest using a specific voltage protocol. Voltage-clamp protocols are dependent on the channel being studied.[8]
-
Perfuse the bath with a control solution until the recorded current is stable.
-
-
This compound Application:
-
Apply this compound at a range of concentrations (e.g., 1 µM, 10 µM, 100 µM) to the bath solution.
-
Record any changes in the current amplitude, kinetics, or voltage-dependence.
-
Include a positive control (a known blocker/modulator of the channel being tested) to confirm assay sensitivity.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after this compound application.
-
Calculate the percentage of inhibition or activation at each concentration.
-
Construct a dose-response curve to determine the IC50 or EC50 if a significant effect is observed.
-
Protocol 2: Identification of Off-Target Binding Partners Using Chemical Proteomics
Objective: To identify potential off-target binding proteins of this compound in a cellular context using an unbiased affinity purification-mass spectrometry (AP-MS) approach.
Methodology:
-
Probe Synthesis: Synthesize a biotin-tagged version of this compound. A control probe, such as a scrambled peptide sequence with a biotin (B1667282) tag, should also be prepared.
-
Cell Lysis:
-
Culture cells of interest to ~90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the biotin-tagged this compound probe or the biotin-scrambled control probe for 2-4 hours at 4°C.
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for another 1 hour to capture the probe and any interacting proteins.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins from the MS/MS data using a protein database search algorithm (e.g., Mascot, Sequest).
-
Compare the list of proteins identified in the this compound pulldown to those from the scrambled peptide control.
-
Proteins that are significantly enriched in the this compound sample are considered potential off-target binding partners and require further validation.
-
Visualizations
Caption: Mechanism of action of this compound on ENaC.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Decision tree for selecting off-target validation assays.
References
- 1. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is stable in and retains function after exposure to cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. First clinical trials of novel ENaC targeting therapy, this compound, in healthy volunteers and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biospace.com [biospace.com]
- 7. google.com [google.com]
- 8. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
SPX-101: A Novel Approach to Modulating Amiloride-Sensitive Currents
A detailed comparison of SPX-101 against traditional ENaC inhibitors for researchers, scientists, and drug development professionals.
The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial surfaces. In conditions like cystic fibrosis (CF), hyperactivation of ENaC leads to airway surface liquid depletion and impaired mucociliary clearance.[1][2] Consequently, ENaC has been a long-standing therapeutic target.[1][3][4] this compound, a novel peptide therapeutic, presents a distinct mechanism for modulating ENaC activity and the associated amiloride-sensitive current, offering potential advantages over traditional channel blockers.[3][4]
Mechanism of Action: Internalization vs. Blockade
This compound is a mimetic of the S18 domain of the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) protein, a natural regulator of ENaC.[1][5][6] Unlike amiloride (B1667095) and its derivatives, which act as direct pore blockers, this compound selectively binds to ENaC and promotes its internalization from the cell membrane.[1][4][6] This removal of the entire channel leads to a durable reduction in the number of active channels on the cell surface, thereby decreasing sodium absorption.[1][2]
Amiloride, a potassium-sparing diuretic, functions by physically obstructing the ENaC pore, preventing sodium ion influx. While effective, its action is often transient.[4]
Comparative Efficacy in Preclinical Models
Preclinical studies have highlighted the potential of this compound in treating ENaC-related pathologies. In primary cultures of human bronchial epithelial cells (HBECs), this compound demonstrated a significant and durable reduction in amiloride-sensitive current.
| Cell Type | Treatment | Reduction in Amiloride-Sensitive Current | Duration of Effect |
| Healthy Donor HBECs | This compound | Up to 75% | > 8 hours |
| CF Donor HBECs | This compound | 61% | > 8 hours |
| Airway Epithelial Cells | Amiloride | Significant but less durable | Shorter duration |
Table 1: In Vitro Efficacy of this compound vs. Amiloride. [2]
In vivo studies using a βENaC-transgenic mouse model, which mimics key features of CF lung disease, showed that once-daily intranasal administration of this compound improved survival to over 90% and reduced airway inflammation.[1][3] Furthermore, this compound increased mucociliary velocity in both the βENaC mouse model and a sheep model of CF.[1][3] Notably, the effect of this compound on mucus transport was more durable than that of amiloride.[3][4]
Clinical Data and Safety Profile
Clinical trials have further substantiated the potential of this compound. A Phase 1 study in healthy volunteers and a Phase 1b study in adults with CF demonstrated that nebulized this compound was well-tolerated with minimal systemic exposure.[7] A key differentiating factor from some other ENaC inhibitors is the lack of systemic side effects, such as hyperkalemia (elevated potassium levels), which has been a dose-limiting toxicity for some small molecule ENaC blockers.[3][6]
The Phase 2 HOPE-1 trial, a 28-day, randomized, placebo-controlled study, showed that this compound treatment resulted in a meaningful improvement in lung function (percent predicted forced expiratory volume in 1 second, ppFEV1) in CF patients, regardless of their CFTR mutation.[8]
| Clinical Trial Phase | Population | Key Findings | Reference |
| Phase 1 | Healthy Volunteers | Well-tolerated, little to no systemic exposure, no hyperkalemia. | [7] |
| Phase 1b | Adults with CF | Good tolerability. | [7] |
| Phase 2 (HOPE-1) | Adults with CF | Meaningful improvement in ppFEV1. | [8] |
Table 2: Summary of this compound Clinical Trial Outcomes.
Experimental Protocols
Measurement of Amiloride-Sensitive Current in Human Bronchial Epithelial Cells (HBECs)
A common method to assess the effect of compounds on ENaC activity is by measuring the amiloride-sensitive current in primary HBECs cultured at an air-liquid interface.
Protocol Steps:
-
Cell Culture: Primary HBECs from healthy donors or CF patients are cultured on permeable supports until fully differentiated at an air-liquid interface.
-
Treatment: The cells are treated with this compound or a control peptide at various concentrations for a specified duration (e.g., 2 hours).[2]
-
Ussing Chamber Electrophysiology: The permeable supports with the cell monolayers are mounted in an Ussing chamber. The basolateral and apical sides are bathed in identical physiological salt solutions and voltage-clamped to 0 mV.
-
Short-Circuit Current Measurement: The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Amiloride Application: A high concentration of amiloride (e.g., 100 µM) is added to the apical side to block ENaC.
-
Final Measurement: The remaining Isc is measured.
-
Calculation: The amiloride-sensitive current is calculated as the difference between the initial Isc and the Isc after amiloride application.
Conclusion
This compound represents a promising therapeutic candidate for diseases characterized by ENaC hyperactivation. Its unique mechanism of inducing ENaC internalization leads to a durable reduction in amiloride-sensitive current, which translates to improved preclinical and clinical outcomes compared to the transient channel blockade offered by amiloride. The favorable safety profile, particularly the absence of hyperkalemia, further enhances its therapeutic potential. The data presented underscores the importance of exploring novel mechanisms for targeting ion channels in the development of new therapies.
References
- 1. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First clinical trials of novel ENaC targeting therapy, this compound, in healthy volunteers and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spyryx this compound Phase 2 HOPE-1 Trial Shows Improvement in Lung Function in Patients with Cystic Fibrosis via Novel Modulation of ENaC - BioSpace [biospace.com]
A Comparative Guide to ENaC Inhibitors: Evaluating the Efficacy of SPX-101
For Researchers, Scientists, and Drug Development Professionals
The epithelial sodium channel (ENaC) has long been a therapeutic target for diseases characterized by airway surface liquid depletion, such as cystic fibrosis (CF). Inhibition of ENaC aims to rehydrate the airway surface and improve mucociliary clearance. This guide provides an objective comparison of the efficacy of SPX-101, a novel ENaC modulator, with other ENaC inhibitors, supported by available preclinical and clinical data.
Mechanism of Action: A Divergence in Approach
Traditional ENaC inhibitors, such as amiloride (B1667095) and its analogs, function as direct channel blockers, physically occluding the ENaC pore to prevent sodium ion influx. In contrast, this compound, a peptide mimetic of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1), introduces a novel mechanism of action. This compound induces the internalization of ENaC from the cell membrane, leading to a durable reduction in the number of active channels on the airway epithelial surface. This distinct approach suggests the potential for a more sustained therapeutic effect compared to reversible channel blockers.
Comparative Efficacy of ENaC Inhibitors
The following table summarizes key efficacy parameters for this compound and other notable ENaC inhibitors based on available data. Direct head-to-head comparisons in the same experimental models are limited, and thus the data should be interpreted with consideration of the different experimental conditions.
| Inhibitor | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Model | Key Efficacy Findings | Duration of Action |
| This compound | ENaC Internalization | Not reported | Sheep, βENaC-transgenic mice | Dose-dependent restoration of tracheal mucus velocity; >90% survival in βENaC mice with once-daily dosing. | At least 8 hours in sheep model. |
| Amiloride | Direct Channel Blocker | ~0.1 - 2.6 µM | Sheep, various | Modest and inconsistent improvements in mucociliary clearance in clinical trials. | Short half-life. |
| Benzamil | Direct Channel Blocker | ~4.9 - 50 nM | Not specified | More potent than amiloride in vitro. | Not specified |
| BI 1265162 | Direct Channel Blocker | ~3 - 8 nM | Rat, Sheep | Dose-dependent inhibition of Na+ transport and increased mucociliary clearance. | Not specified |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
A Comparative Guide to SPX-101 and Other Mucociliary Clearance Agents for Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for SPX-101, an investigational peptide targeting the epithelial sodium channel (ENaC), with other therapeutic alternatives for improving mucociliary clearance in patients with cystic fibrosis (CF). The information is intended to support research and development efforts in the field of CF therapeutics.
Executive Summary
Cystic fibrosis is characterized by dehydrated and viscous mucus due to defective ion transport in the airway epithelium. A key contributor to this pathology is the hyperactivation of the epithelial sodium channel (ENaC), which leads to excessive sodium and water absorption from the airway surface liquid. This compound is a novel peptide designed to address this by promoting the internalization of ENaC, thereby reducing its activity. This guide evaluates the clinical performance of this compound in comparison to other ENaC inhibitors such as VX-371 and BI 1265162, as well as established mucus-thinning agents like dornase alfa and hypertonic saline.
Comparison of Clinical Trial Results
The following tables summarize the quantitative data from key clinical trials of this compound and its comparators.
Table 1: Efficacy of this compound and Comparator ENaC Inhibitors in Cystic Fibrosis Clinical Trials
| Drug | Trial Name/Identifier | Phase | Primary Endpoint | Key Efficacy Results |
| This compound | HOPE-1 (NCT03229252) | 2 | Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) at Day 28 | - High dose (120mg BID): Placebo-adjusted increase of 5.2% in ppFEV1 (p=0.054)[1].- In patients with baseline ppFEV1 > 55%, the high dose showed an 8.3% increase (p=0.048)[1]. |
| VX-371 | NCT02709109 | 2a | Safety and mean absolute change in FEV1 at day 28 | - No significant changes in mean absolute FEV1 were observed[2].- Missed the primary endpoint of improving ppFEV1 from baseline to day 28 when added to hypertonic saline[3]. |
| BI 1265162 | BALANCE-CF™ 1 (NCT04059094) | 2 | Change from baseline in ppFEV1 | - At the highest dose (200 µg twice daily), a numerical change of -0.8% in ppFEV1 compared to placebo was observed, leading to study termination[4]. |
| Amiloride (B1667095) | Multiple studies | Pilot/Various | Various (e.g., FVC, sputum properties) | - One pilot study showed a reduced rate of FVC decline and improved sputum viscosity[5].- Other trials failed to demonstrate significant clinical benefit[6]. |
Table 2: Safety and Tolerability of this compound and Comparator ENaC Inhibitors
| Drug | Most Common Adverse Events | Serious Adverse Events/Key Safety Findings |
| This compound | Cough and sputum production[1]. | Well-tolerated with no dose-limiting hyperkalemia[7]. |
| VX-371 | Generally well-tolerated[2]. | No significant safety concerns reported in the provided results[2]. |
| BI 1265162 | Adverse events were balanced across treatment groups, mainly mild to moderate[7]. | One subject experienced asymptomatic hyperkalemia, which was not considered drug-related[7]. |
| Amiloride | No systemic, respiratory, or subjective toxic effects noted in one study[5]. | Generally considered safe for inhalation, but clinical efficacy is limited[6]. |
Table 3: Comparison with Non-ENaC Modulating Mucociliary Clearance Agents
| Drug | Mechanism of Action | Key Efficacy Results (Change in ppFEV1) |
| Dornase Alfa (Pulmozyme®) | Recombinant human DNase that cleaves extracellular DNA in mucus, reducing viscosity. | Mean FEV1 levels increased by 5.6% from baseline over 6 months[8]. |
| Hypertonic Saline (3%-7%) | Increases the salt concentration in the airway surface liquid, drawing water into the airways and thinning mucus. | Modest improvements in lung function have been observed in some studies, with one showing a larger change in Lung Clearance Index (LCI) compared to isotonic saline in infants[1]. |
Experimental Protocols
This compound (HOPE-1 Trial)
-
Study Design: A Phase 2, exploratory, randomized, double-blind, placebo-controlled, 28-day study[9].
-
Patient Population: Adults with CF, independent of their CFTR mutation, with a baseline ppFEV1 of 40-80%[9].
-
Intervention:
-
Primary Outcome Measures: Absolute change from baseline in ppFEV1 at Day 28[1].
-
Secondary Outcome Measures: ppFEV1 measurements at Day 7 and Day 14, safety, and tolerability[9].
VX-371 (Phase 2a Trial - NCT02709109)
-
Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, crossover study[2].
-
Patient Population: CF patients aged 12 years or older with two copies of the F508del-CFTR mutation, being treated with Orkambi®[10].
-
Intervention:
-
Primary Outcome Measures: Safety and mean absolute change in FEV1 at day 28[2].
BI 1265162 (BALANCE-CF™ 1 Trial)
-
Study Design: A Phase 2, multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial over 4 weeks[7].
-
Patient Population: Patients with CF aged ≥12 years[7].
-
Intervention:
-
Primary Outcome Measures: Change from baseline in ppFEV1[11].
-
Secondary Outcome Measures: Change in Lung Clearance Index (LCI), Cystic Fibrosis Questionnaire – Revised (CFQ-R) total score, and safety[11].
Amiloride (Pilot Study)
-
Study Design: A double-blind, crossover trial over one year (25 weeks for each treatment period)[5].
-
Patient Population: Adult patients with CF[5].
-
Intervention:
-
Key Outcome Measures: Rate of change in Forced Vital Capacity (FVC), sputum viscosity and elasticity, and indexes of mucociliary and cough clearance[5].
Dornase Alfa
-
Indication: Daily administration in conjunction with standard therapies for the management of CF patients to improve pulmonary function[8].
-
Typical Dosing: 2.5 mg inhaled once daily via a jet nebulizer[12].
-
Key Clinical Trial Findings: In a trial of patients with FVC ≥40% of predicted, dornase alfa reduced the risk of respiratory tract infections and improved FEV1 by an average of 5.8% compared to placebo over 6 months[8].
Hypertonic Saline
-
Indication: To improve mucus clearance in patients with CF[1].
-
Typical Dosing: Inhalation of 4 ml of 3% to 7% sterile saline solution, typically twice a day, often preceded by a bronchodilator[13].
-
Key Clinical Trial Findings: A randomized controlled trial in infants with CF showed that inhalation of 6% hypertonic saline for 52 weeks resulted in a greater improvement in the Lung Clearance Index compared to isotonic saline[1].
Signaling Pathways and Experimental Workflows
Mechanism of Action of ENaC Inhibitors
The primary defect in cystic fibrosis is a dysfunctional CFTR protein, which leads to reduced chloride secretion and, consequently, hyperactivation of the epithelial sodium channel (ENaC). This results in excessive sodium and water absorption from the airway surface, leading to dehydrated and thick mucus. ENaC inhibitors aim to counteract this by blocking the channel.
References
- 1. atsjournals.org [atsjournals.org]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A pilot study of aerosolized amiloride for the treatment of lung disease in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. No added benefit from nebulized amiloride in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An innovative phase II trial to establish proof of efficacy and optimal dose of a new inhaled epithelial sodium channel inhibitor BI 1265162 in adults and adolescents with cystic fibrosis: BALANCE-CFTM 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Trial Efficacy & Results | Pulmozyme® (dornase alfa) [pulmozyme.com]
- 9. Spyryx this compound Phase 2 HOPE-1 Trial Shows Improvement in Lung Function in Patients with Cystic Fibrosis via Novel Modulation of ENaC [prnewswire.com]
- 10. Clinical Trials Finder | CFF Clinical Trials Tool [apps.cff.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. pencf.org.uk [pencf.org.uk]
- 13. [Elimination of secretions in CF patients under amiloride inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SPX-101 and Other SPLUNC1-Derived Peptides for the Treatment of Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of SPX-101, a synthetic peptide derived from the Short Palate, Lung, and Nasal Epithelial Clone 1 (SPLUNC1) protein, and other SPLUNC1-derived peptides. The focus of this comparison is on their therapeutic potential for cystic fibrosis (CF), primarily through the modulation of the epithelial sodium channel (ENaC). This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction: The Role of SPLUNC1 and ENaC in Cystic Fibrosis
Cystic fibrosis is a genetic disorder characterized by the production of thick, sticky mucus, particularly in the lungs. This is due to mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to dysfunctional chloride ion transport. A key consequence of this is the hyperactivation of the epithelial sodium channel (ENaC), causing excessive sodium and water absorption from the airway surface liquid (ASL). This ASL dehydration results in viscous mucus that is difficult to clear, leading to airway obstruction, chronic infections, and inflammation.
SPLUNC1 is a naturally occurring protein in the lungs that plays a crucial role in regulating ASL volume by inhibiting ENaC activity.[1] It acts as a sensor; when ASL volume is low, concentrated SPLUNC1 inhibits ENaC to prevent further fluid absorption.[2] However, in the acidic and protease-rich environment of the CF lung, SPLUNC1 is dysfunctional and rapidly degraded.[3][4] This has led to the development of SPLUNC1-derived peptides as a therapeutic strategy to restore ENaC regulation.
Comparative Analysis: this compound vs. S18 Peptide
The most prominent SPLUNC1-derived peptides investigated for ENaC inhibition are the naturally occurring S18 peptide and its synthetic, optimized mimetic, this compound.
This compound is an investigational therapeutic developed by Spyryx Biosciences.[5] It is a peptide mimetic of the S18 domain of SPLUNC1, the region responsible for ENaC inhibition.[6] this compound was specifically designed for enhanced stability and delivery as an inhaled therapeutic for CF.[5]
The S18 peptide is the naturally occurring 18-amino acid ENaC-inhibitory domain of SPLUNC1.[2] Preclinical studies have demonstrated its ability to restore airway surface liquid height in CF human bronchial epithelial cultures.[7]
The primary advantage of this compound over the natural S18 peptide lies in its stability. The CF lung is characterized by a high concentration of proteases, such as neutrophil elastase, which can rapidly degrade therapeutic peptides.[3] this compound was engineered to be resistant to this proteolytic degradation, giving it a longer half-life and sustained activity in the airways compared to S18.[3][8]
Performance Data
The following tables summarize the available quantitative data comparing the performance of this compound and the S18 peptide.
| Parameter | This compound | S18 Peptide | Amiloride (Classic ENaC Inhibitor) | Source |
| Mechanism of Action | Promotes internalization of α, β, and γ ENaC subunits | Inhibits ENaC activity, likely through promoting internalization | Blocks the ENaC pore | [2][9][10] |
| ENaC Inhibition | Durable reduction in ENaC surface expression and amiloride-sensitive current | Inhibits ENaC activity to a similar degree as full-length SPLUNC1 (~2.5 fold) | Short-acting, reversible inhibition | [2][5][10] |
| Effect on Mucus Transport | Dose-dependent restoration of tracheal mucus velocity in a sheep model of CF | Reverses CFTR(inh)-172-induced reduction of mucus transport in a sheep model | Increases mucus velocity, but effects are not sustained | [6][7][10] |
| In Vivo Efficacy (β-ENaC mice) | Increases survival to >90% with once-daily inhalation | Reduces morbidity and mortality | - | [7][9] |
| Stability in CF Sputum | Stable | Rapidly degraded | - | [3][8] |
| Systemic Side Effects | No hyperkalemia or volume depletion observed in preclinical models | No detectable signs of renal toxicity in preclinical models | Risk of hyperkalemia with systemic absorption | [5][7] |
Signaling Pathways and Experimental Workflows
SPLUNC1/SPX-101 Signaling Pathway for ENaC Internalization
The binding of SPLUNC1 or its mimetic, this compound, to the epithelial sodium channel (ENaC) initiates a cascade of events leading to the channel's removal from the cell surface. This process, known as internalization, reduces the number of active channels available to transport sodium, thereby helping to rehydrate the airway surface. The exact downstream signaling components are still under investigation, but the process is known to involve changes in protein-protein interactions and trafficking machinery.
SPLUNC1/SPX-101 mediated ENaC internalization pathway.
Experimental Workflow for Assessing Peptide Efficacy
The evaluation of SPLUNC1-derived peptides involves a multi-step process, from in vitro characterization to in vivo efficacy studies in relevant animal models.
Workflow for preclinical evaluation of SPLUNC1-derived peptides.
Experimental Protocols
ENaC Internalization Assay (Surface Biotinylation)
This protocol is a standard method to quantify the amount of a protein on the cell surface.[9]
Objective: To determine if a peptide promotes the internalization of ENaC from the cell membrane.
Materials:
-
Primary human bronchial epithelial cells (HBECs) cultured on permeable supports
-
Peptide of interest (e.g., this compound, S18)
-
Control peptide
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against ENaC subunits (α, β, γ)
Procedure:
-
Culture HBECs to confluence at an air-liquid interface.
-
Treat the apical surface of the cells with the peptide of interest or control for a specified time.
-
Wash the cells with ice-cold PBS to stop the internalization process.
-
Apically label the surface proteins with Sulfo-NHS-SS-Biotin on ice.
-
Quench the biotinylation reaction with a quenching solution.
-
Lyse the cells and collect the total protein lysate.
-
Incubate the lysate with streptavidin-agarose beads to pull down the biotinylated (surface) proteins.
-
Elute the biotinylated proteins from the beads.
-
Analyze the total cell lysate and the biotinylated fraction by SDS-PAGE and Western blotting using antibodies against the ENaC subunits.
-
Quantify the band intensities to determine the ratio of surface to total ENaC, which indicates the extent of internalization.
Measurement of Tracheal Mucus Velocity (Sheep Model)
The sheep is a well-established large animal model for studying mucus clearance due to similarities in lung anatomy and physiology to humans.[11]
Objective: To measure the rate of mucus transport in the trachea following peptide administration.
Materials:
-
Conscious sheep
-
Fiberoptic bronchoscope
-
Radiolabeled particles (e.g., 99mTc-macroaggregated albumin)
-
Gamma camera
-
Peptide of interest delivered via nebulization
Procedure:
-
Gently restrain the conscious sheep in a cart.
-
Administer the peptide or placebo via a nebulizer connected to a facemask.
-
After a specified time, introduce a fiberoptic bronchoscope into the trachea.
-
Deposit a small volume of radiolabeled particles onto the tracheal mucus.
-
Position the sheep under a gamma camera to image the movement of the radioactive particles.
-
Record a series of images over time to track the movement of the particles up the trachea.
-
Calculate the tracheal mucus velocity by measuring the distance the particles travel over a specific time period.
Peptide Stability Assay in CF Sputum
This assay is crucial for evaluating the potential of a therapeutic peptide to remain active in the harsh environment of the CF lung.[3]
Objective: To determine the half-life of a peptide in sputum from CF patients.
Materials:
-
Sputum samples from CF patients
-
Peptide of interest (e.g., this compound, S18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Collect and pool sputum samples from individuals with CF.
-
Incubate the peptide of interest in the CF sputum at 37°C.
-
At various time points, take aliquots of the sputum-peptide mixture.
-
Stop the enzymatic degradation in the aliquots (e.g., by adding a protease inhibitor cocktail or by rapid freezing).
-
Process the samples to extract the remaining intact peptide.
-
Analyze the amount of intact peptide at each time point using HPLC.
-
Plot the percentage of remaining peptide against time to determine the degradation rate and calculate the half-life.
Other SPLUNC1-Derived Peptides
While this compound and S18 are the primary peptides investigated for ENaC inhibition, other regions of the SPLUNC1 protein have been explored for different therapeutic properties. It is important to note that these peptides are not directly comparable to this compound for ENaC modulation but represent the multi-functional nature of the parent protein.
-
α4-short: An antimicrobial peptide derived from SPLUNC1 that has shown broad-spectrum activity against multidrug-resistant bacteria and efficacy in a murine model of respiratory infection.
-
α6 peptidomimetic: This peptide, derived from the α6 helical region of SPLUNC1, has been shown to have anti-inflammatory properties by inhibiting Orai1, a calcium channel involved in inflammatory signaling. It has been investigated as a potential therapeutic for asthma.[12]
Conclusion
The comparative analysis of this compound and other SPLUNC1-derived peptides highlights a targeted approach to addressing the underlying ion transport defects in cystic fibrosis. This compound emerges as a promising therapeutic candidate due to its specific mechanism of action in promoting ENaC internalization and, crucially, its enhanced stability in the proteolytic environment of the CF lung compared to its natural counterpart, the S18 peptide. Preclinical data strongly support its potential to restore airway surface liquid and improve mucus clearance. While other SPLUNC1-derived peptides exhibit interesting antimicrobial and anti-inflammatory properties, they are designed to target different pathological aspects of respiratory diseases and are not direct comparators for ENaC inhibition. The continued clinical development of this compound holds promise for a novel, mutation-agnostic treatment for all individuals with cystic fibrosis.
References
- 1. pnas.org [pnas.org]
- 2. Identification of the SPLUNC1 ENaC-inhibitory domain yields novel strategies to treat sodium hyperabsorption in cystic fibrosis airway epithelial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is stable in and retains function after exposure to cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. Evaluation of a SPLUNC1-derived peptide for the treatment of cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. Whole body periodic acceleration in normal and reduced mucociliary clearance of conscious sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frederick.cancer.gov [frederick.cancer.gov]
The Long-Term Safety Profile of SPX-101 in Cystic Fibrosis: A Comparative Analysis
Durham, NC – SPX-101, an investigational peptide therapeutic for cystic fibrosis (CF), showed a favorable safety profile in early-stage clinical trials. However, the long-term safety of this compound remains uncharacterized as its clinical development was discontinued (B1498344) after a Phase 2 trial due to insufficient efficacy. This guide provides a comprehensive overview of the available safety data for this compound and compares it with other inhaled therapies targeting the epithelial sodium channel (ENaC), a key protein in the pathophysiology of CF.
Developed by Spyryx Biosciences, this compound is a mimetic of the short palate, lung, and nasal epithelium clone 1 (SPLUNC1) protein. It is designed to promote the internalization of ENaC in the airway's epithelial cells. This unique mechanism of action aims to restore airway surface liquid and enhance mucociliary clearance, which is impaired in individuals with CF. While early trials up to 28 days suggested good tolerability, the absence of longer-term studies necessitates a comparative look at the safety of other ENaC inhibitors to understand the potential class-wide safety considerations.
Comparative Safety Profile of Inhaled ENaC Inhibitors
The following table summarizes the available safety data for this compound and compares it with other notable inhaled ENaC inhibitors that have been evaluated in clinical trials for cystic fibrosis.
| Drug | Development Status | Mechanism of Action | Study Duration | Most Common Adverse Events | Serious Adverse Events of Note |
| This compound | Discontinued (Phase 2) | ENaC Internalization Promoter | Up to 28 days | Cough, Sputum Production[1] | No dose-limiting safety findings reported in Phase 1/2 trials.[2][3] |
| Amiloride | Investigational (for inhalation) | Direct ENaC Blocker | Up to 1 year | No significant adverse effects compared to saline in some studies.[4][5] | Potential for hyperkalemia (elevated potassium) with systemic absorption.[6] |
| Denufosol | Discontinued (Phase 3) | P2Y2 Agonist and ENaC Inhibitor | Up to 48 weeks | Cough (similar to placebo)[7] | No significant difference in serious adverse events compared to placebo.[7] |
| BI 1265162 | Discontinued (Phase 2) | Direct ENaC Blocker | Up to 4 weeks | Oropharyngeal pain, Diarrhea, Dyspepsia, Dizziness, Cough[8] | One case of asymptomatic hyperkalemia leading to discontinuation.[9][10] |
In-Depth Look at this compound's Safety and Tolerability
Clinical evaluation of this compound in Phase 1 and 2 trials indicated that the drug was generally well-tolerated.[11][12]
-
Phase 1 Studies: In healthy volunteers, single and multiple ascending doses of this compound were well-tolerated with no dose-limiting safety findings. Importantly, there were no adverse effects on lung function or significant shifts in serum or urinary electrolytes, including a lack of hyperkalemia. Systemic exposure to the peptide was very low, with rapid clearance from circulation.[2][3][12]
-
Phase 2 Study (HOPE-1): The 28-day, randomized, placebo-controlled HOPE-1 trial in adult CF patients continued to support the safety of this compound.[13] The most frequently reported adverse events were cough and increased sputum production, which are often associated with inhaled therapies in CF and can be indicative of the drug's intended pharmacological effect of mucus clearance.[1]
Experimental Protocols
This compound Phase 2 Clinical Trial (HOPE-1)
-
Study Design: A 28-day, multinational, randomized, double-blind, placebo-controlled, parallel-group study.[13]
-
Participant Population: Adult patients with a confirmed diagnosis of cystic fibrosis, with a percent predicted forced expiratory volume in 1 second (ppFEV1) between 50.0% and 80.0%, and stable lung disease.[13]
-
Intervention: Inhaled this compound solution or placebo administered twice daily.[13]
-
Safety Assessments: Monitoring of treatment-emergent adverse events, serious adverse events, and dose-limiting toxicities. This included regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory values, with a particular focus on serum potassium levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for a clinical trial of an inhaled therapeutic for cystic fibrosis.
Caption: Mechanism of action of this compound.
Caption: General workflow of a cystic fibrosis clinical trial.
Conclusion
The available data from Phase 1 and 2 clinical trials suggest that this compound had a promising short-term safety profile in healthy volunteers and individuals with cystic fibrosis. The most common adverse events, cough and sputum production, were consistent with the intended mechanism of action of an inhaled mucoactive agent. Crucially, this compound did not appear to cause hyperkalemia, a significant concern with other ENaC inhibitors that have greater systemic absorption.
However, the discontinuation of this compound's clinical development program after Phase 2 due to a lack of efficacy means that its long-term safety profile remains unknown. For researchers and drug development professionals, the experience with this compound and other ENaC inhibitors highlights the ongoing challenge of translating promising preclinical and early clinical safety and efficacy signals into successful late-stage clinical outcomes for new cystic fibrosis therapies. Future development of ENaC-targeting drugs will need to demonstrate a sustained and clinically meaningful benefit while maintaining a favorable safety profile, particularly concerning systemic electrolyte disturbances.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denufosol: a review of studies with inhaled P2Y(2) agonists that led to Phase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SpyryxBio - 2025 Company Profile, Team, Funding & Competitors - Tracxn [tracxn.com]
- 10. researchgate.net [researchgate.net]
- 11. qdcxjkg.com [qdcxjkg.com]
- 12. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies | European Respiratory Society [publications.ersnet.org]
- 13. fundcomb.com [fundcomb.com]
Safety Operating Guide
Clarification Required for Proper Disposal of SPX-101
To ensure the safe and proper disposal of the substance identified as SPX-101, it is imperative to first correctly identify the compound. Initial research indicates that "this compound" may refer to at least two distinct investigational therapeutic agents. The appropriate disposal procedures are entirely dependent on the specific chemical and biological nature of the substance .
The two potential candidates for this compound are:
-
A peptide mimetic developed for the treatment of cystic fibrosis. This compound works by targeting the epithelial sodium channel (ENaC). Its molecular formula is C53H90N14O16.[1][2][3][4]
-
A monoclonal antibody developed as a potential cancer therapeutic that targets claudin18.2.[5]
The disposal requirements for a peptide and a monoclonal antibody will differ significantly. To provide accurate and safe disposal guidance, please clarify which of these substances you are working with. Specifically, providing the following information would be beneficial:
-
The therapeutic area of your research (e.g., cystic fibrosis, oncology).
-
The CAS number of the compound, if available.
-
Any other identifiers provided by the manufacturer or in your laboratory documentation.
Once the exact identity of your this compound is confirmed, detailed and accurate disposal procedures can be provided. In the absence of this clarification, offering specific disposal instructions would be unsafe and could lead to improper handling of hazardous materials.
As a general principle for any laboratory chemical, if a specific Safety Data Sheet (SDS) is not available, it is best practice to treat the substance as hazardous waste. This involves:
-
Segregation: Keep the waste separate from other chemical waste streams.
-
Labeling: Clearly label the waste container with the name of the substance and any known hazard information.
-
Containment: Use a sealed, leak-proof container appropriate for the physical form of the waste (solid or liquid).
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal procedures for investigational compounds.
Below is a logical workflow for handling unidentified research compounds for disposal.
Caption: Logical workflow for determining the proper disposal procedure for this compound.
Awaiting your clarification to provide precise and actionable guidance.
References
- 1. PubChemLite - this compound (C53H90N14O16) [pubchemlite.lcsb.uni.lu]
- 2. This compound Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2219362-20-4 | Chemsrc [chemsrc.com]
- 5. SparX Group has Initiated a Phase 1 Trial of its First Organically Developed Candidate, this compound [prnewswire.com]
Standard Operating Procedure: Safe Handling of SPX-101
Disclaimer: The following guidelines are based on best practices for handling investigational biopharmaceuticals of unknown toxicity. The name "SPX-101" has been associated with multiple substances, including a peptide for cystic fibrosis and a monoclonal antibody for oncology. This document assumes this compound is an investigational biopharmaceutical. Researchers must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and definitive safety information. This guide is intended to supplement, not replace, the manufacturer's official documentation.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the investigational agent this compound. It includes procedural guidance on personal protective equipment, operational handling, and disposal.
Hazard Identification and Quantitative Data
Due to the investigational nature of this compound, comprehensive public data on its toxicological and physicochemical properties is limited. The primary source for this information must be the manufacturer-provided Safety Data Sheet (SDS). In the absence of specific data, the compound should be handled as a potent and hazardous substance.
| Property | Data |
| Physical State | Solid (Lyophilized Powder) or Liquid (Solution) |
| Appearance | Refer to Manufacturer's SDS |
| Odor | Refer to Manufacturer's SDS |
| Oral LD50 | Data not available. Assume high toxicity. |
| Occupational Exposure Limit (OEL) | Not established. Handle under strict containment. |
| Carcinogenicity | Not established. Handle as a potential carcinogen. |
| Mutagenicity | Not established. |
| Teratogenicity | Not established. May pose reproductive risks. |
| Stability & Reactivity | Refer to Manufacturer's SDS for incompatibilities and storage conditions. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against exposure and should be used in conjunction with engineering controls.[1] Given the unknown hazard potential of this compound, PPE recommendations are based on guidelines for handling potent monoclonal antibodies and other hazardous drugs.[2][3][4]
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Storage | Nitrile gloves. |
| Preparation & Handling | Double Gloving: Two pairs of chemotherapy-rated nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Gown: Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Eye Protection: ANSI-rated safety goggles or a full-face shield to protect against splashes. Respiratory Protection: An N95 respirator or higher should be used, especially when handling powders or if there is a risk of aerosolization. |
| Administration (in vitro/in vivo) | Double nitrile gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Double chemotherapy-rated nitrile gloves, disposable gown, shoe covers, safety goggles, and an appropriate respirator (e.g., N95 or PAPR for large spills). |
| Waste Disposal | Double nitrile gloves and a disposable gown. |
Note: Always wash hands thoroughly with soap and water before donning and after removing PPE.
Operational Plan: Step-by-Step Guidance
These procedures are designed to minimize the risk of exposure during the handling of this compound.
3.1. Receiving and Storage
-
Inspect Shipment: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Wear single-use nitrile gloves during unpacking.
-
Verify Contents: Confirm the contents match the shipping manifest.
-
Secure Storage: Store this compound in a secure, clearly labeled, and access-restricted location as specified by the manufacturer (e.g., refrigerated, frozen).[5] The storage area should be separate from general lab reagents.[5]
-
Documentation: Maintain a detailed inventory and accountability record for all this compound received, used, and disposed of, in compliance with Good Clinical Practice (GCP) guidelines.[6]
3.2. Preparation and Handling All manipulations of this compound that could generate aerosols or involve open containers must be performed within a certified Class II Biological Safety Cabinet (BSC) or a similar containment device.[2]
-
Prepare the Work Area: Decontaminate the interior surfaces of the BSC before and after use. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble Supplies: Gather all necessary materials (vials, syringes, diluents, labels, disposal bags) and place them in the BSC before beginning work.
-
Don Full PPE: Put on all required PPE (double gloves, gown, eye protection, respirator) before starting any manipulations.
-
Reconstitution/Dilution:
-
If this compound is a lyophilized powder, use a closed system drug-transfer device (CSTD) to add diluent to the vial to minimize aerosol generation.[7]
-
If using a standard needle and syringe, use the smallest syringe necessary and employ negative pressure techniques to avoid over-pressurizing the vial.
-
Slowly add the diluent, directing the stream against the side of the vial.
-
Gently swirl the vial to dissolve the contents; do not shake vigorously to avoid protein denaturation and aerosolization.
-
-
Post-Handling:
-
Wipe the exterior of vials and any containers with a suitable deactivating agent before removing them from the BSC.
-
Segregate all contaminated waste inside the BSC. Place sharps in a designated sharps container. Place all other contaminated items (e.g., gloves, gown, pads) in a labeled hazardous waste bag.
-
Remove PPE in a manner that avoids self-contamination, disposing of it in the hazardous waste bag before leaving the work area.
-
3.3. Spill Management
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don PPE: Put on full spill cleanup PPE.
-
Containment: Cover liquid spills with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleanup: Working from the outside of the spill inward, carefully clean the area. Place all contaminated materials into a hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate decontaminating agent, followed by a rinse with water.
-
Report: Document the spill and the cleanup procedure according to your institution's Environmental Health and Safety (EHS) protocols.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with general or other chemical waste streams.
-
Unused Product: Unused or expired this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.
-
Contaminated Materials: Place all contaminated disposables (gloves, gowns, absorbent pads, vials, etc.) into a clearly labeled, sealed hazardous waste container (e.g., a yellow or black bin designated for pharmaceutical waste).
-
Sharps: All needles and syringes must be placed in a puncture-resistant sharps container designated for hazardous pharmaceutical waste.
-
Final Disposal: All waste must be handled and collected by the institution's EHS department or a licensed hazardous waste contractor for final disposal via high-temperature incineration.
Experimental Protocols
Detailed experimental protocols for preclinical and clinical studies involving this compound are proprietary to the manufacturer and sponsoring institutions.[8][9] Researchers should refer to the specific study protocols approved by their Institutional Review Board (IRB) or Institutional Animal Care and Use Committee (IACUC) for methodological details.
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for handling this compound in a research setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Risk assessment of preparation of monoclonal antibodies – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 2. pppmag.com [pppmag.com]
- 3. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 4. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 5. swog.org [swog.org]
- 6. ashp.org [ashp.org]
- 7. simplivia.com [simplivia.com]
- 8. This compound Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First clinical trials of novel ENaC targeting therapy, this compound, in healthy volunteers and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
